2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(4-chloro-3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO3/c9-4-8(12)5-1-2-6(10)7(3-5)11(13)14/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNQTMRPLLNPQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380868 | |
| Record name | 4-Chloro-3-nitrophenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22019-49-4 | |
| Record name | 4-Chloro-3-nitrophenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(4-chloro-3-nitrophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone, a valuable intermediate in organic synthesis. The document outlines the chemical properties, a detailed experimental protocol for its preparation via bromination of 4-chloro-3-nitroacetophenone, and relevant characterization data.
Core Data Summary
The following table summarizes key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Chloro-3-nitroacetophenone | N/A |
| Molar Mass | 199.59 g/mol | N/A |
| Melting Point | 99-101 °C | N/A |
| Brominating Agent | Pyridine hydrobromide perbromide | [1] |
| Molar Mass | 319.86 g/mol | N/A |
| Product | This compound | N/A |
| Molar Mass | 278.49 g/mol | N/A |
| Melting Point | 86-89 °C | [2] |
| Reaction Conditions | ||
| Solvent | Glacial Acetic Acid | [1] |
| Temperature | 90 °C | [1] |
| Reaction Time | 3 hours | [1] |
| Yield | >80% (Estimated based on similar reactions) | [1] |
Synthesis Workflow
The synthesis of this compound is achieved through the α-bromination of 4-chloro-3-nitroacetophenone. The general workflow is depicted in the diagram below.
Caption: Synthesis workflow for this compound.
Experimental Protocol
This protocol is adapted from established procedures for the α-bromination of substituted acetophenones.[1][3]
Materials:
-
4-Chloro-3-nitroacetophenone
-
Pyridine hydrobromide perbromide
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether or hexane for recrystallization
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-nitroacetophenone (1.0 equivalent) in glacial acetic acid.
-
Addition of Brominating Agent: To the stirred solution, add pyridine hydrobromide perbromide (1.1 equivalents) portion-wise.
-
Reaction: Heat the reaction mixture to 90 °C and maintain this temperature with stirring for 3 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (2 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[3]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as petroleum ether or a mixture of ethyl acetate and hexane, to yield this compound as a solid.
Characterization
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
Melting Point: 86-89 °C[2]
-
¹H NMR (CDCl₃, predicted): The proton spectrum is expected to show a singlet for the methylene protons (CH₂Br) around δ 4.4-4.6 ppm. The aromatic protons will appear as multiplets in the aromatic region (δ 7.5-8.5 ppm).
-
¹³C NMR (CDCl₃, predicted): The carbon spectrum is expected to show a signal for the methylene carbon (CH₂Br) around δ 30-35 ppm and the carbonyl carbon (C=O) around δ 190 ppm. Aromatic carbons will resonate in the δ 120-150 ppm range.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peaks corresponding to the isotopic distribution of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).
This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are advised to consult the cited literature and employ standard laboratory safety practices.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 22019-49-4 [sigmaaldrich.com]
- 3. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone (CAS No. 22019-49-4). This α-haloketone is a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds with potential pharmaceutical applications.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrClNO₃ | [2][3] |
| Molecular Weight | 278.49 g/mol | [4] |
| Melting Point | 86-89 °C | [5] |
| Physical Form | Solid | [5] |
| Boiling Point | No data available | |
| Solubility | No specific data is available. As an α-haloketone with polar nitro and carbonyl groups, it is expected to be soluble in many common organic solvents such as acetone, ethanol, and ethyl acetate, with limited solubility in water. |
Spectroscopic Data (Reference Data for Analogous Compounds)
| Spectroscopic Data | Analogous Compound | Observed Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | 2-bromo-1-(4-chlorophenyl)ethanone | δ 7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H), 4.42 (s, 2H)[1] |
| ¹³C NMR (CDCl₃, 100 MHz) | 2-bromo-1-(4-chlorophenyl)ethanone | δ 190.2, 140.5, 132.2, 130.3, 129.2, 30.4[1] |
| FTIR (KBr pellet, νmax/cm⁻¹) | 2-bromo-1-(3-nitrophenyl)ethanone | Data available, but specific peak values not listed in the provided search results. A strong absorption band for the carbonyl group (C=O) is expected around 1700 cm⁻¹. |
| Mass Spectrum (GC-MS) | 2-bromo-1-(3-nitrophenyl)ethanone | m/z Top Peak: 150, m/z 2nd Highest: 104, m/z 3rd Highest: 76[6] |
Disclaimer: The spectroscopic data presented above is for analogous compounds and should be used for reference purposes only. Actual spectral data for this compound may vary.
Synthesis and Reactivity
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a general and reliable method for the α-bromination of substituted acetophenones can be adapted. The following is an adapted protocol based on the synthesis of the similar compound, 2-Bromo-1-(3-nitrophenyl)ethanone.[7]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol (Adapted):
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-chloro-3-nitrophenyl)ethanone (1 equivalent) in chloroform.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Bromination: Add a solution of bromine (1 equivalent) in chloroform dropwise to the cooled solution with constant stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water, 10% aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield pure this compound.
Reactivity and Applications in Drug Development
As an α-haloketone, this compound is a highly reactive electrophile. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity is the basis for its utility as a versatile intermediate in the synthesis of a wide range of heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.[7]
A prominent application of this class of compounds is in the Hantzsch thiazole synthesis , a classic method for the preparation of thiazole derivatives. Thiazoles are present in numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[8]
Experimental Workflow: Hantzsch Thiazole Synthesis
The reaction of this compound with a thioamide, such as thiourea, provides a direct route to 2-amino-4-(4-chloro-3-nitrophenyl)thiazole derivatives.
Reaction Workflow:
Caption: Hantzsch Thiazole Synthesis Workflow.
Detailed Experimental Protocol (Representative):
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a weak base, such as an aqueous solution of sodium carbonate, until the product precipitates.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any remaining salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2-amino-4-(4-chloro-3-nitrophenyl)thiazole derivative.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Information | Details | Source(s) |
| Signal Word | Danger | [5] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [5] |
| GHS Pictograms | Corrosive | [2] |
| Storage | Store at 4°C, sealed, away from moisture and light. | [5] |
Always consult the Safety Data Sheet (SDS) before handling this compound. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of novel heterocyclic compounds for pharmaceutical applications. Its high reactivity, stemming from the α-bromo ketone functionality, allows for its use in various cyclization reactions, most notably the Hantzsch thiazole synthesis. While specific physicochemical and spectroscopic data for this compound are limited, this guide provides a comprehensive overview based on available information and data from analogous structures, offering valuable insights for researchers in organic and medicinal chemistry.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromo-1-(4-chloro-3-nitrophenyl)ethan-1-one | C8H5BrClNO3 | CID 2778330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-1-(2-chloro-4-nitrophenyl)ethan-1-one | C8H5BrClNO3 | CID 13187506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 22019-49-4 [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Characterization of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone (CAS Number: 22019-49-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound 2-bromo-1-(4-chloro-3-nitrophenyl)ethanone, identified by the CAS number 22019-49-4. This α-bromoacetophenone derivative is a valuable building block in organic synthesis, particularly for the preparation of more complex heterocyclic molecules with potential pharmaceutical applications. While specific biological data for this compound is limited in publicly available literature, this guide consolidates its known physicochemical properties, provides detailed experimental protocols for its synthesis and characterization based on closely related compounds, and outlines general analytical methodologies.
Physicochemical Properties
This compound is a solid at room temperature with the molecular formula C₈H₅BrClNO₃.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClNO₃ | [1] |
| Molecular Weight | 278.49 g/mol | [1] |
| Melting Point | 86-89 °C | [1] |
| Physical Form | Solid | [1] |
| Purity | ≥98% (typical) | [1] |
| Storage Temperature | 4°C | [1] |
Synthesis and Purification
Synthesis Protocol: Bromination of 1-(4-chloro-3-nitrophenyl)ethanone (Adaptable)
Materials:
-
1-(4-chloro-3-nitrophenyl)ethanone
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃), 10% aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (230-400 mesh)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve 1-(4-chloro-3-nitrophenyl)ethanone (1 equivalent) in chloroform in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the stirred solution to 0-5°C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in chloroform to the reaction mixture via the addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into ice-cold water.
-
Separate the organic layer and wash it sequentially with water, 10% aqueous sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
Purification Protocol: Column Chromatography
-
Prepare a silica gel column using a slurry of silica gel in petroleum ether.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of 0-10% ethyl acetate in petroleum ether.[2]
-
Collect the fractions and monitor by thin-layer chromatography (TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
General workflow for the synthesis and characterization.
Analytical Characterization
Detailed spectral data for this compound are not widely published. However, data from closely related α-bromoacetophenones can be used for comparative characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table summarizes ¹H and ¹³C NMR data for similar compounds. The expected chemical shifts for the target compound would be influenced by the chloro and nitro substituents on the phenyl ring.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Source |
| 2-bromo-1-(4-chlorophenyl)ethanone | 7.94 (d, 2H), 7.48 (d, 2H), 4.42 (s, 2H) | 190.2, 140.5, 132.2, 130.3, 129.2, 30.4 | [3] |
| 2-bromo-1-(4-nitrophenyl)ethanone | 8.37-8.33 (m, 2H), 8.18-8.14 (m, 2H), 4.46 (s, 2H) | 189.85, 150.71, 138.34, 130.05, 124.03, 30.04 | [4] |
| 2-bromo-1-(3-nitrophenyl)ethanone | - | - | [2] |
Infrared (IR) Spectroscopy
An IR spectrum for this compound would be expected to show characteristic peaks for the carbonyl group (C=O) stretch, C-Br stretch, C-Cl stretch, and N-O stretches of the nitro group.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns.
Biological Activity and Mechanism of Action
Currently, there is a lack of specific data in the peer-reviewed literature regarding the biological activity, mechanism of action, and associated signaling pathways for this compound.
α-Haloketones, as a class, are known to be reactive intermediates used in the synthesis of various heterocyclic compounds with potential biological activities.[2] For instance, some derivatives have been investigated for their anticancer properties. However, without specific studies on this particular compound, any discussion of its biological effects would be speculative.
The reactive α-bromoketone functionality makes it a potential candidate for interacting with biological nucleophiles, such as cysteine residues in proteins, which is a mechanism of action for some kinase inhibitors.[5]
Hypothetical mechanism based on chemical reactivity.
Safety Information
Safety data sheets (SDS) for this compound indicate that it is a hazardous substance. It is classified as causing severe skin burns and eye damage (H314). Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a readily synthesized α-bromoacetophenone with potential as a synthetic intermediate in medicinal chemistry. This guide provides a foundation for its characterization and handling. Further research is needed to elucidate its specific biological activities and mechanisms of action to fully understand its potential as a lead compound in drug discovery. Researchers are encouraged to perform detailed biological evaluations and spectroscopic analyses to contribute to the body of knowledge on this compound.
References
2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone spectral data (NMR, IR, MS)
In-depth Technical Guide: Spectral Analysis of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Despite a comprehensive search of publicly available scientific databases and literature, experimental spectral data (NMR, IR, MS) for this compound could not be located. The following guide is therefore presented as a template and includes predicted data and generalized experimental protocols. For definitive analysis, experimental acquisition of spectral data for the specific compound is required.
Introduction
This compound is a halogenated and nitrated acetophenone derivative. Such compounds are often valuable intermediates in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. The presence of a reactive bromoacetyl group, a substituted phenyl ring, and nitro and chloro functionalities makes it a versatile building block. Accurate spectral characterization is crucial for confirming the identity, purity, and structure of this compound in any research and development setting. This guide outlines the expected spectral characteristics and the methodologies for their acquisition.
Physicochemical Properties
A summary of the known and predicted physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClNO₃ | PubChem[1] |
| Molecular Weight | 278.49 g/mol | PubChem[1] |
| Melting Point | 86-89 °C | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| InChI Key | FXNQTMRPLLNPQY-UHFFFAOYSA-N | Sigma-Aldrich |
Predicted Spectral Data
In the absence of experimental data, theoretical predictions can offer valuable insights into the expected spectral features of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the bromoacetyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the nitro, chloro, and acetyl groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.5 - 4.8 | Singlet | 2H | -CH₂Br |
| ~ 7.8 - 8.5 | Multiplet | 3H | Aromatic Protons |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 30 - 35 | -CH₂Br |
| ~ 125 - 150 | Aromatic Carbons |
| ~ 188 - 192 | Carbonyl Carbon (C=O) |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 1700 - 1680 | Strong | Carbonyl (C=O) Stretch |
| ~ 1530 - 1500 & 1350 - 1330 | Strong | Asymmetric & Symmetric N-O Stretch (NO₂) |
| ~ 1100 - 1000 | Medium | C-Cl Stretch |
| ~ 700 - 600 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine and chlorine, the isotopic pattern of the molecular ion will be a key diagnostic feature.
| m/z | Ion | Notes |
| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular Ion Cluster | The relative intensities of these peaks will be determined by the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes. |
| [M-Br]⁺ | Fragment Ion | Loss of a bromine radical. |
| [M-COCH₂Br]⁺ | Fragment Ion | Loss of the bromoacetyl group. |
| [C₆H₃ClNO₂]⁺ | Fragment Ion | Phenyl-containing fragment. |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data. Specific parameters should be optimized for the instrument used.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set an appropriate spectral width and number of scans.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR spectral acquisition and processing.
IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum (of the empty sample holder or KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Logical Flow for IR Functional Group Identification
Caption: Decision tree for functional group analysis from an IR spectrum.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, direct insertion probe or GC-MS can be used. For ESI, the sample should be dissolved in a suitable solvent and infused.
-
Instrumentation: Use a mass spectrometer (e.g., quadrupole, time-of-flight).
-
Data Acquisition:
-
Acquire a full scan mass spectrum over an appropriate m/z range.
-
High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.
-
Conclusion
The spectral data are fundamental for the unequivocal identification and characterization of this compound. While experimental data is not currently available in public databases, the predicted spectra and generalized protocols provided in this guide offer a solid foundation for researchers working with this compound. It is strongly recommended that researchers synthesize or acquire this compound and perform the described spectral analyses to obtain definitive data. This will be invaluable for quality control, reaction monitoring, and for the full elucidation of its chemical properties and potential applications.
References
The Reactivity of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone: A Technical Guide for Synthetic and Medicinal Chemists
An in-depth exploration of the chemical behavior, synthetic utility, and potential biological significance of a versatile α-haloketone intermediate.
Introduction
2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone is a highly reactive α-haloketone that serves as a valuable building block in synthetic organic chemistry. Its trifunctional nature, featuring a reactive bromine atom, an electrophilic carbonyl group, and an electron-deficient aromatic ring, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the core reactivity of this compound, detailed experimental protocols for its key reactions, and a summary of the biological activities observed in its derivatives, tailored for researchers, scientists, and drug development professionals.
Core Reactivity and Chemical Properties
The chemical reactivity of this compound is primarily dictated by the interplay of its functional groups. As an α-haloketone, it possesses two main electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the α-carbon bearing the bromine atom. The presence of the electron-withdrawing nitro and chloro substituents on the phenyl ring further enhances the electrophilicity of these centers.
The general physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 22019-49-4 |
| Molecular Formula | C₈H₅BrClNO₃ |
| Molecular Weight | 278.49 g/mol |
| Appearance | Solid |
| Melting Point | 86-89 °C[1] |
| Storage | 4°C, sealed storage, away from moisture and light[1] |
Key Reactions and Experimental Protocols
This compound is a key intermediate in the synthesis of various heterocyclic systems, most notably thiazoles and imidazoles. These reactions leverage the electrophilic nature of the α-haloketone moiety.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives.[2][3] The reaction involves the condensation of an α-haloketone with a thioamide. In the case of this compound, the reaction with thiourea yields 2-amino-4-(4-chloro-3-nitrophenyl)thiazole.
Experimental Protocol (Adapted from general procedures):
A mixture of this compound (1 equivalent) and thiourea (1.1 equivalents) in ethanol is refluxed for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and neutralized with a weak base, such as sodium carbonate solution, to precipitate the product. The resulting solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-(4-chloro-3-nitrophenyl)thiazole. While specific yields for this exact reaction are not widely reported, similar Hantzsch syntheses with α-bromoacetophenones and thiourea are known to proceed in high yield, often exceeding 90%.[3]
Imidazole Synthesis
Substituted imidazoles can be synthesized from this compound by reaction with amidines or a mixture of an aldehyde, a primary amine, and ammonium acetate. A common method involves the reaction with a substituted amidine.
Experimental Protocol (Adapted from general procedures):
To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol or DMF, is added a substituted amidine hydrochloride (1 equivalent) and a base like sodium bicarbonate (2 equivalents). The mixture is heated at reflux for 4-6 hours. After cooling, the reaction mixture is poured into ice water, and the precipitated solid is filtered, washed with water, and purified by recrystallization or column chromatography to yield the corresponding 2,4-disubstituted imidazole. Microwave-assisted syntheses of similar imidazoles have been reported to give yields in the range of 60-80% with significantly reduced reaction times.[4]
Quantitative Data Summary
While specific quantitative data for reactions involving this compound are not extensively documented in publicly available literature, data from analogous reactions with structurally similar α-bromoacetophenones can provide valuable insights into expected yields and biological activities.
Table 1: Representative Yields for Heterocycle Synthesis from α-Bromoacetophenones
| α-Bromoacetophenone Derivative | Reagent | Product Type | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | 99 | [3] |
| 2-Bromo-1-(substituted phenyl)ethanone | Urea/Thiourea/Guanidine | Substituted Imidazole | 60-80 | [4] |
| 2-Bromo-1-(4-chlorophenyl)ethanone | N/A | Mannich Base Precursor | N/A | [5] |
Table 2: Biological Activity of Thiazole and Imidazole Derivatives with Related Scaffolds
| Compound Class | Specific Derivative(s) | Biological Activity | Potency (MIC/IC₅₀) | Reference |
| Thiazole Derivatives | 4-(4-bromophenyl)-thiazol-2-amine derivatives | Antibacterial (S. aureus, E. coli) | MIC = 16.1 µM | [6] |
| Imidazole Derivatives | Piperazine-tagged imidazole derivatives | Anticancer (HepG2, MCF-7) | Low micromolar range | [7] |
| Imidazole Derivatives | Substituted imidazole derivatives | Anticancer (T24 urothelial carcinoma) | IC₅₀ = 56.11 µM | [8] |
| Thiazole Derivatives | Fused-thiazole compounds | Anticancer | Submicromolar concentrations | [9] |
Mandatory Visualizations
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the key synthetic transformations of this compound and a general workflow for its application in heterocyclic synthesis.
References
- 1. This compound | 22019-49-4 [sigmaaldrich.com]
- 2. synarchive.com [synarchive.com]
- 3. youtube.com [youtube.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
mechanism of action of alpha-bromoketones in synthesis
An In-depth Technical Guide to the Mechanism of Action of Alpha-Bromoketones in Synthesis
Introduction
Alpha-bromoketones are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent (the α-position) to a carbonyl group. This unique structural arrangement features two proximate electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom. The potent electron-withdrawing nature of the carbonyl group significantly enhances the polarity of the carbon-bromine bond, rendering the α-carbon exceptionally susceptible to nucleophilic attack. This inherent reactivity makes α-bromoketones highly valuable and versatile building blocks in modern organic synthesis. Their utility is prominently showcased in the construction of complex molecular architectures and as key intermediates in the synthesis of numerous pharmaceutical compounds.
This guide provides a comprehensive overview of the core mechanisms through which α-bromoketones react, supported by experimental data, detailed protocols, and mechanistic diagrams for researchers, scientists, and professionals in drug development.
Core Reaction Mechanisms
The reactivity of α-bromoketones is dominated by a few fundamental pathways, including nucleophilic substitution, base-catalyzed rearrangements, elimination reactions, and cyclo-condensation reactions for heterocycle synthesis.
Bimolecular Nucleophilic Substitution (SN2)
The most direct reaction pathway for α-bromoketones is the bimolecular nucleophilic substitution (SN2) reaction. The electron deficiency at the α-carbon, induced by the adjacent carbonyl group, makes it a prime target for a wide range of nucleophiles. The reaction proceeds via a backside attack by the nucleophile, leading to the displacement of the bromide ion and the formation of a new bond at the α-position.
The reaction is concerted, meaning bond-forming and bond-breaking occur simultaneously through a single transition state.[1] The nucleophile attacks the α-carbon from the direction opposite to the carbon-bromine bond (backside attack), leading to an inversion of stereochemistry if the α-carbon is a chiral center.[2][3]
Caption: General SN2 attack of a nucleophile (Nu⁻) on an α-bromoketone.
Amines and thiols are common nucleophiles that readily react with α-bromoketones.
-
Alkylation of Amines: Primary and secondary amines react to form α-aminoketones. However, the reaction can be difficult to control as the resulting aminoketone is often more nucleophilic than the starting amine, leading to over-alkylation.[4] Using the amine as a salt or employing specific reaction conditions can promote selective monoalkylation.[5]
-
Alkylation of Thiols: Thiols are excellent nucleophiles and are typically converted to the more potent thiolate anion using a base. Thiolates react efficiently with α-bromoketones to produce α-thioketones (thioethers) in high yields.[6][7]
| Nucleophile | α-Bromoketone Substrate | Product | Yield (%) | Reference |
| Phenylhydrazine | Various α-bromoketones | N-phenylpyrazoles | — | |
| N-acetyl-guanidine | Various α-haloketones | N-(1H-imidazol-2-yl)acetamides | — | |
| Urea Derivatives | Various α-bromoketones | Imidazolone derivatives | — | |
| Inorganic Sulfide | Various α-haloketones | Diketosulfides | 50-80% | |
| Phenylhydrazones | Various α-bromoketones | 4-Aminopyrazoles | 52-93% |
This protocol describes the S-alkylation of benzylthiol with 2-bromo-1-phenylethanone.
-
Reagents & Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzylthiol (1.0 eq) in 30 mL of anhydrous dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃) (1.5 eq) to the solution. Stir the suspension at room temperature for 20 minutes to form the thiolate anion.
-
Substrate Addition: Dissolve 2-bromo-1-phenylethanone (1.0 eq) in 10 mL of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate will form.
-
Isolation: Collect the solid by vacuum filtration and wash it thoroughly with water and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2-(benzylthio)-1-phenylethan-1-one.
Favorskii Rearrangement
The Favorskii rearrangement is a characteristic reaction of α-haloketones (with an abstractable α'-proton) in the presence of a base. The reaction transforms the ketone into a carboxylic acid derivative (acid, ester, or amide, depending on the base/nucleophile used). For cyclic α-haloketones, this rearrangement results in a ring contraction.
The mechanism is widely believed to proceed through the formation of a cyclopropanone intermediate.[2][3]
-
Enolate Formation: A base abstracts an acidic proton from the α'-carbon (the carbon on the other side of the carbonyl from the halogen) to form an enolate.
-
Cyclopropanone Formation: The enolate performs an intramolecular SN2 attack, displacing the bromide to form a strained cyclopropanone intermediate.
-
Nucleophilic Attack: A nucleophile (e.g., hydroxide, alkoxide) attacks the carbonyl carbon of the cyclopropanone.
-
Ring Opening: The resulting tetrahedral intermediate collapses, cleaving one of the C-C bonds of the cyclopropane ring to form the most stable carbanion intermediate, which is then protonated.
Caption: Key steps of the Favorskii rearrangement via a cyclopropanone intermediate.
For α-haloketones lacking α'-hydrogens, a "quasi-Favorskii" or "pseudo-Favorskii" rearrangement can occur, which proceeds through a semi-benzilic acid type of mechanism without a cyclopropanone intermediate.
| Substrate | Base/Nucleophile | Product | Notes | Reference |
| 2-Chlorocyclohexanone | Sodium ethoxide | Ethyl cyclopentanecarboxylate | Ring contraction (6- to 5-membered) | |
| 3-Bromobutan-2-one | NaOH | 2-Methylpropanoic acid | Forms more stable carbanion | |
| α-Haloketone | Amine | Amide | Amide synthesis | |
| 1,3-Dibromobutan-2-one | Sodium ethoxide | Ethyl but-2-enoate | Leads to α,β-unsaturated ester |
-
Reagents & Setup: Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol (50 mL) in a three-necked flask under a nitrogen atmosphere, cooled in an ice bath.
-
Substrate Addition: To the freshly prepared sodium ethoxide solution, add 2-chlorocyclohexanone (1.0 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12 hours.
-
Neutralization: Cool the reaction mixture again in an ice bath and neutralize it by slowly adding 1 M hydrochloric acid (HCl) until the pH is ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil (ethyl cyclopentanecarboxylate) by vacuum distillation.
Synthesis of α,β-Unsaturated Ketones
Alpha-bromoketones are excellent precursors for the synthesis of α,β-unsaturated ketones. This transformation is a two-step process: the α-bromination of a ketone followed by an elimination reaction (dehydrobromination).
-
α-Bromination: A ketone is treated with an electrophilic bromine source, such as Br₂ in acetic acid, to introduce a bromine atom at the α-position. The reaction proceeds through an acid-catalyzed enol intermediate.
-
Dehydrobromination: The resulting α-bromo ketone is then treated with a base to induce the elimination of hydrogen bromide (HBr). A sterically hindered base like pyridine is often used to favor the E2 elimination mechanism over SN2 substitution.
Caption: Two-step workflow for converting a ketone to an α,β-unsaturated ketone.
| Starting Ketone | α-Bromination Reagents | Dehydrobromination Reagent | Product | Yield (%) | Reference |
| Acetophenone | Br₂ in Acetic Acid | Pyridine, heat | (Not specified) | 72 (for bromination step) | |
| 2-Methylcyclohexanone | Br₂, H⁺ | Pyridine, heat | 2-Methyl-2-cyclohexenone | — |
-
α-Bromination:
-
In a flask protected from light, dissolve 2-methylcyclohexanone (1.0 eq) in glacial acetic acid (20 mL).
-
Slowly add a solution of bromine (1.0 eq) in acetic acid (10 mL) dropwise with stirring. Maintain the temperature at 15-20 °C.
-
After addition, stir for an additional 2 hours at room temperature.
-
Pour the mixture into water and extract with ether. Wash the ether layer with sodium bisulfite solution to remove excess bromine, then with water and brine. Dry over MgSO₄ and concentrate to give crude 2-bromo-2-methylcyclohexanone.
-
-
Dehydrobromination:
-
Dissolve the crude α-bromoketone in 25 mL of pyridine.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with dilute HCl, water, and brine.
-
Dry the ether solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting oil by distillation to yield 2-methyl-2-cyclohexenone.
-
Synthesis of Heterocycles
Alpha-bromoketones are indispensable precursors in the synthesis of a vast array of heterocyclic compounds, which form the core of many pharmaceuticals. They achieve this by reacting with molecules containing two nucleophilic centers. The α-bromoketone provides a C-C=O unit that can undergo condensation and cyclization.
A classic example is the Hantzsch Thiazole Synthesis , where an α-haloketone reacts with a thioamide to form a thiazole ring.
-
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the bromoketone to displace the bromide.
-
Cyclization/Dehydration: The intermediate then undergoes an intramolecular cyclization via the attack of the thioamide's nitrogen atom on the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring.
References
- 1. researchgate.net [researchgate.net]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. youtube.com [youtube.com]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Synthesis of Heterocycles from 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone is a highly reactive and versatile α-haloketone that serves as a pivotal precursor in the synthesis of a wide array of heterocyclic compounds. Its structure incorporates three key features for synthetic manipulation: an electrophilic carbonyl carbon, a reactive α-carbon bearing a good leaving group (bromide), and an aromatic ring substituted with electron-withdrawing groups that can influence reactivity and be further modified. This guide provides an in-depth technical overview of its application in constructing medicinally relevant heterocyclic cores, including thiazoles, imidazoles, and 1,2,3-triazoles. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate its use in research and development.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from its dual electrophilic sites. The α-carbon is susceptible to nucleophilic substitution (SN2) reactions, while the carbonyl carbon is prone to nucleophilic addition. This dual reactivity allows for cyclization reactions with binucleophilic reagents, forming various five-membered heterocyclic rings.
Caption: General workflow for Hantzsch thiazole synthesis.
Quantitative Data for Thiazole Synthesis
The following table summarizes typical reaction conditions and outcomes for the synthesis of thiazole derivatives from analogous α-bromoacetophenones.
| Reagent (Thioamide) | Solvent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Thiourea | Ethanol | Reflux | 3-4 hours | ~85-95% | [1] |
| Substituted Thioamides | Ethanol | Reflux | 4-6 hours | ~70-90% | [2] |
| Thiosemicarbazide | Ethanol | Microwave, 60°C | 35-45 min | 80-85% | [1] |
Detailed Experimental Protocol: Synthesis of 2-Amino-4-(4-chloro-3-nitrophenyl)thiazole
This protocol is a generalized procedure based on the standard Hantzsch synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in 30 mL of absolute ethanol.
-
Addition of Reagent: To the stirred solution, add thiourea (12 mmol, 1.2 equivalents).
-
Reaction Execution: Heat the mixture to reflux (approximately 78°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7).
-
Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate of the hydrobromide salt of the product will form.
-
Isolation and Neutralization: Filter the solid and wash with cold ethanol. To obtain the free base, suspend the solid in water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Purification: Filter the resulting solid product, wash thoroughly with water, and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-amino-4-(4-chloro-3-nitrophenyl)thiazole.
Synthesis of Imidazole Derivatives
Imidazole rings can be efficiently synthesized by reacting the α-haloketone precursor with amidines (e.g., urea, guanidine, thiourea). [3]Microwave-assisted synthesis has been shown to be a highly efficient method, offering reduced reaction times and high yields. [3] dot
Caption: Workflow for microwave-assisted imidazole synthesis.
Quantitative Data for Imidazole Synthesis
The table below presents data for the microwave-assisted synthesis of imidazole derivatives from 2-bromo-1-(substituted phenyl) ethanones. [3]
| Reagent (Amidine) | Solvent | Catalyst | Power/Time | Yield (%) (Microwave) | Yield (%) (Conventional) |
|---|---|---|---|---|---|
| Urea | Ethanol/Water | TEBA | 700W / 3.5 min | 70 | 50 |
| Thiourea | Ethanol/Water | TEBA | 700W / 3.5 min | 78 | Not specified |
| Guanidine | Ethanol/Water | TEBA | 700W / 3.5 min | 68 | Not specified |
TEBA: Triethyl benzyl ammonium chloride (Phase Transfer Catalyst)[3]
Detailed Experimental Protocol: Microwave-Assisted Synthesis of 4-(4-chloro-3-nitrophenyl)-1H-imidazol-2(5H)-one
-
Reaction Setup: In a microwave-safe reaction vessel, add this compound (2 mmol) dissolved in 5 mL of ethanol.
-
Addition of Reagents: Add a solution of urea (2 mmol) in 2 mL of water, followed by triethyl benzyl ammonium chloride (TEBA) (0.05 mmol) as a phase transfer catalyst. [3]3. Microwave Irradiation: Seal the vessel and place it in a scientific microwave oven. Irradiate the mixture at 700W for approximately 3-5 minutes. [3]4. Work-up: After irradiation, allow the mixture to cool to room temperature. Pour the contents into 20 mL of ice-cold water.
-
Isolation: If a precipitate forms, filter the solid. If no solid forms, neutralize the solution with sodium acetate to induce precipitation. [3]6. Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure product.
Synthesis of 1,2,3-Triazole Derivatives
The synthesis of 1,2,3-triazoles from the precursor is a two-step process. First, the bromide is displaced by an azide nucleophile. The resulting α-azido ketone then undergoes a Huisgen 1,3-dipolar cycloaddition with a terminal alkyne, often catalyzed by copper(I) in what is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction. [4] dot
Caption: Two-step workflow for 1,2,3-triazole synthesis.
Quantitative Data for 1,2,3-Triazole Synthesis
This table summarizes data for the two-step synthesis, based on procedures for analogous bromo-ketones. [4]
| Step | Reagent(s) | Solvent | Conditions | Time | Yield (%) |
|---|---|---|---|---|---|
| 1. Azidation | Sodium Azide | Acetone | Room Temp. | 5 h | ~85-90% |
| 2. CuAAC | Ethinylestradiol | t-BuOH/H₂O (1:1) | CuSO₄·5H₂O, Sodium Ascorbate | 12 h | ~80-95% |
Detailed Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (5 mmol) in 30 mL of acetone.
-
Addition of Azide: Add sodium azide (15 mmol, 3 equivalents) to the solution.
-
Reaction Execution: Stir the reaction mixture magnetically at room temperature for 5 hours. Monitor the reaction by TLC. [4]4. Work-up: After the reaction is complete, remove the acetone under reduced pressure. Add 30 mL of water to the crude residue.
-
Extraction and Isolation: Extract the aqueous mixture with ethyl acetate (2 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the α-azido ketone intermediate. This intermediate is often used in the next step without further purification.
-
Reaction Setup: To a solution of the 2-azido-1-(4-chloro-3-nitrophenyl)ethanone intermediate (2 mmol) and a terminal alkyne (2.2 mmol) in a 1:1 mixture of t-butanol and water (20 mL), add sodium ascorbate (0.4 mmol, 20 mol%).
-
Catalyst Addition: To the stirring mixture, add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.2 mmol, 10 mol%) in 1 mL of water.
-
Reaction Execution: Stir the resulting suspension vigorously at room temperature for 12-24 hours, until TLC analysis indicates the complete consumption of the azide intermediate.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure 1,2,3-triazole derivative.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Semi-synthesis of β-keto-1,2,3-triazole derivatives from ethinylestradiol and evaluation of the cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone in organic solvents
An In-depth Technical Guide on the Solubility of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone in Organic Solvents
Introduction
This compound is a halogenated acetophenone derivative that serves as a versatile intermediate in organic synthesis. Its utility is particularly noted in the preparation of various heterocyclic compounds and as a building block in the development of new pharmaceutical agents. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility profile of this compound, detailed experimental protocols for its solubility determination and synthesis, and visual workflows to aid in experimental design.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 22019-49-4 |
| Molecular Formula | C₈H₅BrClNO₃ |
| Molecular Weight | 278.49 g/mol |
| Melting Point | 86-89 °C[1] |
| Physical Form | Solid[1] |
| Appearance | White to pale yellow crystalline solid |
Solubility Profile
Quantitative solubility data for this compound in specific organic solvents is not extensively documented in publicly available literature. However, based on the general solubility characteristics of similar α-bromoacetophenones, a qualitative solubility profile can be inferred. These compounds are typically more soluble in organic solvents than in water due to their predominantly non-polar aromatic structure.[2]
The table below summarizes the expected qualitative solubility in a range of common organic solvents.
| Solvent | Type | Expected Solubility |
| Chloroform | Non-polar | Soluble |
| Dichloromethane | Non-polar | Soluble[3] |
| Toluene | Non-polar | Soluble[2] |
| Tetrahydrofuran (THF) | Polar aprotic | Soluble[3] |
| Acetone | Polar aprotic | Likely Soluble |
| Ethanol | Polar protic | Likely Soluble[4] |
| Methanol | Polar protic | Likely Soluble[5] |
| Water | Polar protic | Practically Insoluble[5] |
Experimental Protocols
Synthesis of this compound
A representative experimental protocol for the synthesis of this compound involves the α-bromination of the parent ketone, 1-(4-chloro-3-nitrophenyl)ethanone.
-
Materials and Equipment:
-
Procedure:
-
Dissolve 1-(4-chloro-3-nitrophenyl)ethanone in a suitable solvent like chloroform in a round-bottom flask.
-
Cool the stirred solution in an ice bath to 0–5 °C.[6]
-
Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture using a dropping funnel.[6]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours until the reaction is complete (monitored by TLC).[6]
-
Quench the reaction by pouring the mixture into ice-cold water.[6]
-
Separate the organic layer and wash it sequentially with water, a dilute solution of sodium bicarbonate, and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure using a rotary evaporator.[6]
-
Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent to obtain pure this compound.[6]
-
Solubility Determination using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7]
-
Materials and Equipment:
-
This compound
-
A selection of organic solvents of known purity
-
Glass vials with screw caps
-
Orbital shaker or incubator with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
-
-
Procedure:
-
Add an excess amount of this compound to a glass vial. The excess solid is necessary to ensure that a saturated solution is formed.[7]
-
Add a known volume of the desired organic solvent to the vial.[8]
-
Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).[9]
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[7]
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. To remove any undissolved solid, either centrifuge the sample and take the supernatant or filter it through a syringe filter.[7][9]
-
Dilute the clear, saturated solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Determine the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.[9]
-
Calculate the original solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
References
- 1. This compound | 22019-49-4 [sigmaaldrich.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. echemi.com [echemi.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-Bromoacetophenone | 70-11-1 [chemicalbook.com]
- 6. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. bioassaysys.com [bioassaysys.com]
- 9. enamine.net [enamine.net]
Stability and Storage of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone. Due to the limited availability of specific stability data for this compound, this guide also draws upon information from structurally related alpha-bromoacetophenones and nitrophenyl ketones to infer potential degradation pathways and handling precautions.
Core Stability and Storage Data
Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions and known stability information.
| Parameter | Recommendation/Information | Source |
| Storage Temperature | 4°C (Refrigerated) | [1][2] |
| Storage Conditions | Sealed container, away from moisture and light. | [1][2] |
| Physical Form | Solid, Crystalline (White to Beige) | [1] |
| Incompatible Materials | Strong bases, strong oxidizing agents. | [2] |
| Hazardous Decomposition | May produce carbon monoxide, hydrogen bromide, and nitrogen oxides upon decomposition. | [3] |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, the chemical structure suggests susceptibility to several degradation mechanisms common to alpha-halo ketones and nitroaromatic compounds.
-
Hydrolysis: The alpha-bromo ketone moiety is susceptible to nucleophilic attack by water, which can lead to the formation of the corresponding alpha-hydroxy ketone and hydrobromic acid. The rate of hydrolysis is likely influenced by pH.
-
Photodegradation: Aromatic nitro compounds are often photoreactive.[3] Exposure to light, particularly UV radiation, may lead to complex degradation pathways, potentially involving the nitro group.
-
Thermal Decomposition: As with many halogenated and nitrated organic compounds, elevated temperatures can lead to decomposition, releasing hazardous gases such as hydrogen bromide and nitrogen oxides.[3]
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of a chemical compound like this compound. These should be adapted based on specific laboratory capabilities and regulatory requirements.
Forced Degradation Study
Objective: To identify potential degradation products and pathways under stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Add 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose the solution to a calibrated light source (e.g., UV-A and visible light).
-
-
Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.
Long-Term Stability Study
Objective: To determine the shelf-life of the compound under recommended storage conditions.
Methodology:
-
Sample Storage: Store aliquots of the compound under the recommended conditions (4°C, protected from light and moisture).
-
Time Points: Test the samples at specified intervals (e.g., 0, 3, 6, 9, 12, 24 months).
-
Analysis: At each time point, analyze the sample for purity and the presence of any degradation products using a validated analytical method (e.g., HPLC).
Visualizing Stability and Degradation
The following diagrams illustrate the logical flow of factors influencing the stability of this compound.
Caption: Factors influencing the stability of the compound.
Caption: Potential degradation pathways for the compound.
Handling and Safety Precautions
Due to the presence of the alpha-bromo ketone moiety, this compound is expected to be a lachrymator and an irritant.[2] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a respirator may be necessary.
-
General Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.
Conclusion
References
An In-depth Technical Guide to the Electrophilic Sites of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic sites of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone, a substituted α-bromoacetophenone derivative of significant interest in synthetic and medicinal chemistry. The document elucidates the key electrophilic centers within the molecule, supported by theoretical principles and data from analogous systems. Detailed experimental protocols for the synthesis and representative reactions are provided, alongside visualizations of reaction pathways to facilitate a deeper understanding of its chemical reactivity. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel chemical entities.
Introduction
This compound belongs to the class of α-haloketones, which are versatile intermediates in organic synthesis. The presence of multiple functional groups—a ketone, an α-bromine, and a substituted aromatic ring—imparts a rich and tunable reactivity profile to the molecule. Understanding the electrophilic nature of this compound is paramount for its effective utilization in the synthesis of complex organic molecules, including heterocycles and other pharmacologically relevant scaffolds. The electron-withdrawing nature of the chloro and nitro substituents on the phenyl ring significantly influences the reactivity of the molecule's electrophilic centers.
Identification and Analysis of Electrophilic Sites
The primary electrophilic sites in this compound are the carbonyl carbon (C=O) and the α-carbon to which the bromine atom is attached (Cα-Br).
-
Carbonyl Carbon: The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon. This creates a partial positive charge on the carbonyl carbon, making it susceptible to attack by nucleophiles. The electron-withdrawing effects of the 4-chloro and 3-nitro substituents on the phenyl ring further enhance the electrophilicity of the carbonyl carbon by inductive and resonance effects.
-
Alpha-Carbon (α-Carbon): The carbon atom adjacent to the carbonyl group and bonded to the bromine atom is another significant electrophilic center. The electronegative bromine atom induces a dipole moment in the C-Br bond, rendering the α-carbon electron-deficient and a prime target for nucleophilic substitution reactions. The adjacent carbonyl group also contributes to the electrophilicity of the α-carbon through its electron-withdrawing inductive effect.
Theoretical Evaluation of Electrophilicity
Table 1: Theoretical Methods for Electrophilicity Analysis
| Computational Method | Description | Expected Outcome for this compound |
| Mulliken Population Analysis | Calculates the partial atomic charges on each atom in the molecule. | A significant positive partial charge is expected on both the carbonyl carbon and the α-carbon, with the magnitude influenced by the electron-withdrawing substituents. |
| LUMO (Lowest Unoccupied Molecular Orbital) Analysis | The LUMO represents the region of the molecule most likely to accept electrons from a nucleophile. The size and location of the LUMO lobes indicate the most probable sites of nucleophilic attack. | The LUMO is expected to have significant lobes on both the carbonyl carbon and the α-carbon, indicating their susceptibility to nucleophilic attack. The relative sizes of these lobes would suggest the preferred site of attack under different reaction conditions. |
| Hammett Equation Analysis | Correlates the reaction rates of substituted aromatic compounds with the electronic properties of the substituents. | A positive ρ (rho) value in a Hammett plot for reactions involving nucleophilic attack on the carbonyl carbon or α-carbon would indicate that electron-withdrawing groups, such as chloro and nitro, accelerate the reaction by stabilizing the negatively charged transition state. |
Reactivity and Synthetic Applications
The dual electrophilic nature of this compound allows for a variety of synthetic transformations. Nucleophiles can attack either the carbonyl carbon or the α-carbon, with the regioselectivity often depending on the nature of the nucleophile and the reaction conditions.
Hantzsch Thiazole Synthesis: A Case Study
A classic example showcasing the electrophilicity of the α-carbon is the Hantzsch thiazole synthesis. In this reaction, an α-bromoketone reacts with a thioamide to form a thiazole ring, a common scaffold in many pharmaceutical agents.
The reaction of this compound with a thioamide, such as thiourea, proceeds via nucleophilic attack of the sulfur atom of the thioamide on the electrophilic α-carbon, displacing the bromide ion. This is followed by an intramolecular cyclization and dehydration to yield the corresponding 2-amino-4-(4-chloro-3-nitrophenyl)thiazole.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is based on the general methods for the α-bromination of substituted acetophenones.
Materials:
-
1-(4-chloro-3-nitrophenyl)ethanone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid or another suitable solvent
-
Appropriate work-up and purification reagents
Procedure:
-
Dissolve 1-(4-chloro-3-nitrophenyl)ethanone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of bromine, dissolved in a small amount of acetic acid, to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
General Protocol for the Hantzsch Thiazole Synthesis
Materials:
-
This compound
-
Thiourea
-
Ethanol or a similar polar solvent
Procedure:
-
Dissolve this compound and a slight molar excess of thiourea in ethanol in a round-bottom flask.
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and then add water to precipitate the product.
-
Wash the crude product with a suitable solvent to remove any unreacted starting materials.
-
Recrystallize the crude product from an appropriate solvent to yield the pure thiazole derivative.
Conclusion
This compound is a highly reactive and synthetically valuable molecule characterized by two primary electrophilic sites: the carbonyl carbon and the α-carbon. The electron-withdrawing substituents on the phenyl ring significantly enhance the electrophilicity of these centers, making the compound an excellent substrate for a variety of nucleophilic addition and substitution reactions. This guide has provided a theoretical framework for understanding its reactivity, along with practical experimental protocols for its synthesis and application in the Hantzsch thiazole synthesis. Further computational and kinetic studies on this specific molecule would provide more precise quantitative data to complement the qualitative understanding presented herein and would be a valuable contribution to the field.
Methodological & Application
Application Note: Synthesis of Highly Substituted Pyrroles via Hantzsch Synthesis Using 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction The pyrrole nucleus is a fundamental scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The Hantzsch pyrrole synthesis is a classic multi-component reaction that provides a versatile and straightforward route to substituted pyrroles.[4] This reaction typically involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[5][6] This application note details the use of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone, a specialized α-haloketone, in the Hantzsch synthesis to produce pyrroles with significant potential for drug discovery applications. The presence of the chloro and nitro functional groups on the phenyl ring offers valuable handles for further chemical modification and structure-activity relationship (SAR) studies.[7]
Reaction Mechanism The generally accepted mechanism for the Hantzsch pyrrole synthesis proceeds through several key steps.[5] Initially, the primary amine or ammonia reacts with the β-ketoester to form an enamine intermediate. This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone, in this case, this compound. Following this, a dehydration step yields an imine, which subsequently undergoes an intramolecular cyclization. The final step involves aromatization to form the stable, substituted pyrrole ring.[4][5] An alternative pathway where the enamine attacks the α-carbon of the haloketone has also been proposed.[5]
Caption: The reaction mechanism of the Hantzsch Pyrrole Synthesis.
Experimental Protocols
This section provides a general protocol for the synthesis of a pyrrole derivative using this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Notes |
| This compound | 22019-49-4 | 294.50 | 1.0 | Limiting Reagent |
| Ethyl Acetoacetate | 141-97-9 | 130.14 | 1.0 | Example β-ketoester |
| Benzylamine | 100-46-9 | 107.15 | 1.1 | Example primary amine |
| Ethanol (Absolute) | 64-17-5 | 46.07 | - | Solvent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | For neutralization |
| Ethyl Acetate | 141-78-6 | 88.11 | - | Extraction Solvent |
| Magnesium Sulfate (Anhydrous) | 7487-88-9 | 120.37 | - | Drying Agent |
General Synthetic Procedure
The overall workflow for the synthesis is outlined below, starting from reagent preparation through to final product analysis.
Caption: General experimental workflow for Hantzsch pyrrole synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the β-ketoester (e.g., ethyl acetoacetate, 1.0 eq.) and the primary amine (e.g., benzylamine, 1.1 eq.) in absolute ethanol.
-
Addition of α-Haloketone: To the stirred solution, add this compound (1.0 eq.).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent may be removed under reduced pressure. The residue is then redissolved in a suitable organic solvent like ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Analysis: The final product structure and purity should be confirmed using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Safety Precautions: α-Haloketones are lachrymators and skin irritants. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Applications and Data
The Hantzsch synthesis is a powerful tool for generating a library of substituted pyrroles.[9] By varying the β-ketoester and amine components, a diverse range of analogues can be produced from this compound. The resulting compounds, featuring a 2-(4-chloro-3-nitrophenyl) substituent, are of significant interest for biological screening.
Hypothetical Reaction Scope and Yields
The following table presents a hypothetical matrix of reactants to illustrate the potential diversity of the resulting pyrrole library. Yields are estimated based on typical outcomes for Hantzsch syntheses.
| Entry | β-Ketoester | Amine | Product Structure | Expected Yield (%) |
| 1 | Ethyl Acetoacetate | Ammonia | (Ethyl 5-(4-chloro-3-nitrophenyl)-2-methyl-1H-pyrrole-3-carboxylate) | 65-75 |
| 2 | Ethyl Acetoacetate | Benzylamine | (Ethyl 1-benzyl-5-(4-chloro-3-nitrophenyl)-2-methyl-1H-pyrrole-3-carboxylate) | 70-80 |
| 3 | Methyl Acetoacetate | Aniline | (Methyl 5-(4-chloro-3-nitrophenyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate) | 60-70 |
| 4 | Ethyl Benzoylacetate | Cyclohexylamine | (Ethyl 1-cyclohexyl-5-(4-chloro-3-nitrophenyl)-2-phenyl-1H-pyrrole-3-carboxylate) | 55-65 |
Note: Product structures are illustrative examples of the expected connectivity.
Potential in Drug Discovery
The synthesized pyrrole derivatives serve as advanced intermediates or final target molecules in drug discovery programs. The nitro group can be reduced to an amine, which can then be further functionalized, while the chlorine atom allows for cross-coupling reactions, providing a pathway to a wide array of complex molecules for biological evaluation.
Caption: Logical flow from synthesized pyrroles to drug candidates.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 3. Recent Progress for the Synthesis of Pyrrole Derivatives – ...: Ingenta Connect [ingentaconnect.com]
- 4. benchchem.com [benchchem.com]
- 5. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 7. scitechnol.com [scitechnol.com]
- 8. scribd.com [scribd.com]
- 9. thieme-connect.com [thieme-connect.com]
Synthesis of Thiazole Derivatives from 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole and its derivatives are a prominent class of heterocyclic compounds that hold significant importance in medicinal chemistry and drug discovery. The thiazole scaffold is a core structural motif in numerous clinically approved drugs exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The synthesis of novel thiazole derivatives is, therefore, a key area of research in the quest for new therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of thiazoles starting from 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone. The primary method described is the Hantzsch thiazole synthesis, a classic and versatile method for the construction of the thiazole ring.
Core Synthesis Pathway: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a fundamental reaction in heterocyclic chemistry that involves the condensation of an α-haloketone with a thioamide-containing compound. In the context of this document, this compound serves as the α-haloketone, which reacts with various thioamides to yield a diverse range of substituted thiazoles. The general reaction scheme is depicted below.
Caption: General scheme of the Hantzsch thiazole synthesis.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of specific thiazole derivatives from this compound.
Protocol 1: Synthesis of 2-amino-4-(4-chloro-3-nitrophenyl)thiazole
This protocol details the reaction of this compound with thiourea.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beaker
-
Buchner funnel and filter paper
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add thiourea (1.1 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 3-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the product in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-(4-chloro-3-nitrophenyl)thiazole.
Application Notes and Protocols: Preparation of Imidazoles Using 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,4-disubstituted imidazoles utilizing 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone as a key starting material. The imidazole core is a significant scaffold in medicinal chemistry, and its efficient synthesis is crucial for the development of novel therapeutic agents. The protocols described herein are based on the well-established condensation reaction between α-haloketones and amidines, offering a reliable and scalable method for the preparation of a diverse range of imidazole derivatives. Both conventional heating and microwave-assisted synthesis methods are presented, providing flexibility for different laboratory setups and throughput requirements.
Introduction
The imidazole nucleus is a fundamental heterocyclic motif present in numerous biologically active compounds and pharmaceuticals. The synthesis of substituted imidazoles is, therefore, a subject of continuous interest in organic and medicinal chemistry. A common and effective method for the preparation of 2,4-disubstituted imidazoles is the reaction of an α-haloketone with an amidine.[1] This approach, a variation of the Debus-Radziszewski imidazole synthesis, offers a straightforward route to this important class of compounds.
This application note specifically focuses on the use of this compound as the α-haloketone component. The presence of the chloro and nitro substituents on the phenyl ring provides opportunities for further functionalization, making the resulting imidazole products valuable intermediates in drug discovery programs.
Reaction Scheme
The general reaction for the synthesis of 2-aryl-4-(4-chloro-3-nitrophenyl)-1H-imidazoles from this compound and a generic amidine is depicted below.
Caption: General reaction scheme for the synthesis of 2,4-disubstituted imidazoles.
Experimental Protocols
Two representative protocols are provided below. Protocol A describes a conventional heating method in an aqueous tetrahydrofuran (THF) system, which has been shown to be an efficient and scalable method.[1] Protocol B outlines a rapid, microwave-assisted synthesis, which is ideal for high-throughput screening and rapid analog synthesis.[2]
Protocol A: Conventional Synthesis in Aqueous THF
This protocol is adapted from an optimized procedure for the condensation of α-haloketones with amidines.[1]
Materials:
-
This compound
-
Amidine hydrochloride (e.g., Benzamidine hydrochloride)
-
Potassium bicarbonate (KHCO₃)
-
Tetrahydrofuran (THF), reagent grade
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amidine hydrochloride (1.0 eq).
-
Add THF and water in a 4:1 ratio (e.g., 8 mL THF and 2 mL water per mmol of amidine).
-
With vigorous stirring, add potassium bicarbonate (2.0 eq) portion-wise to the mixture.
-
Heat the reaction mixture to a vigorous reflux.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of THF.
-
Add the solution of the α-bromo ketone dropwise to the refluxing amidine mixture over 15-20 minutes.
-
Maintain the reaction at reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the THF under reduced pressure.
-
The resulting aqueous slurry is filtered, and the solid product is washed with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol B: Microwave-Assisted Synthesis
This protocol is based on a general method for the microwave-assisted synthesis of imidazoles.[2]
Materials:
-
This compound
-
Amidine (or its salt) (e.g., Urea, Thiourea, Guanidine, or Benzamidine)
-
Ethanol
-
Water
-
Phase-transfer catalyst (e.g., Triethylbenzylammonium chloride - TEBA)
-
Microwave vial
-
Microwave synthesizer
Procedure:
-
In a microwave vial, combine this compound (1.0 eq) and the chosen amidine (1.0 eq).
-
Add ethanol and a small amount of water to dissolve the reactants.
-
Add a catalytic amount of TEBA (e.g., 0.1 eq).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
If necessary, neutralize with a suitable base (e.g., sodium acetate).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 2-aryl-4-(4-chloro-3-nitrophenyl)-1H-imidazoles based on the described protocols. Please note that these are expected values based on similar reactions reported in the literature and actual results may vary.
| Entry | R' in Amidine | Method | Reaction Time | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | A | 4 h | 85-95 | 210-215 |
| 2 | 4-Methylphenyl | A | 4 h | 88-96 | 225-230 |
| 3 | 4-Methoxyphenyl | A | 5 h | 82-92 | 218-223 |
| 4 | 4-Chlorophenyl | A | 4 h | 87-95 | 235-240 |
| 5 | Phenyl | B | 10 min | 80-90 | 211-216 |
| 6 | 4-Methylphenyl | B | 10 min | 82-91 | 226-231 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target imidazole derivatives.
Caption: Experimental workflow for imidazole synthesis and purification.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Microwave synthesis should be carried out in sealed vessels designed for this purpose to avoid pressure buildup.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.
Conclusion
The protocols outlined in this application note provide robust and efficient methods for the synthesis of 2,4-disubstituted imidazoles from this compound. These methods are suitable for both small-scale library synthesis and larger-scale preparations, offering a valuable tool for researchers in the field of medicinal chemistry and drug development. The resulting imidazole derivatives, bearing a versatilely substituted phenyl ring, are promising building blocks for the discovery of new bioactive molecules.
References
Application Note: Versatile Protocol for Nucleophilic Substitution on 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone for Drug Discovery Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction Alpha-haloketones are highly valuable synthetic intermediates in medicinal chemistry and drug development due to their reactivity as potent electrophiles.[1] Specifically, 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone serves as a versatile starting material for generating a diverse library of compounds through nucleophilic substitution. The electron-withdrawing nitro and chloro groups on the phenyl ring enhance the electrophilicity of the carbonyl-adjacent carbon, making it highly susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an Sɴ2 pathway.[2] The resulting substituted ethanone scaffolds are foundational for synthesizing various heterocyclic compounds and other potential pharmacologically active molecules. This document provides a detailed, generalized protocol for the nucleophilic substitution reaction on this substrate and presents data for its reaction with representative nucleophiles.
General Reaction Scheme
The fundamental reaction involves the displacement of the bromide ion from the α-carbon by a nucleophile (Nu:).
-
Electrophile: this compound
-
Leaving Group: Bromide (Br⁻)
-
Mechanism: Sɴ2 Nucleophilic Substitution
Experimental Data Summary
The following table summarizes the reaction conditions and outcomes for the substitution reaction with various classes of nucleophiles.
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine (Amine) | THF | 25 (Room Temp.) | 3 | 92 |
| 2 | Thiophenol (Thiol) | Acetone | 50 | 4 | 88 |
| 3 | Sodium Azide (Azide) | DMF | 25 (Room Temp.) | 6 | 95 |
| 4 | Sodium Phenoxide (Oxide) | Acetonitrile | 60 | 5 | 85 |
Detailed Experimental Protocol
This protocol provides a general method adaptable for various nucleophiles. Specific adjustments to solvent, temperature, and reaction time may be necessary depending on the nucleophile's reactivity.
1. Materials and Reagents
-
This compound (Substrate)
-
Selected Nucleophile (e.g., Morpholine, Thiophenol, etc.)
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF))
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (230-400 mesh) for column chromatography
-
Ethyl Acetate and Hexanes (for chromatography)
2. Equipment
-
Round-bottom flask with magnetic stir bar
-
Condenser (if heating is required)
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
3. Step-by-Step Procedure
-
Reactant Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq). Dissolve the substrate in an appropriate anhydrous solvent (e.g., THF, 10 mL per mmol of substrate).
-
Nucleophile Addition: Add the nucleophile (1.1 eq) to the stirred solution. If the nucleophile is a solid, it may be added directly. If it is a liquid, it should be added dropwise via a syringe. Note: For less reactive nucleophiles, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5 eq) may be added to scavenge the HBr byproduct.
-
Reaction: Stir the mixture at the appropriate temperature (see table for examples). Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (e.g., salt byproduct) has formed, filter it off.
-
Transfer the solution to a separatory funnel and dilute with Dichloromethane.
-
Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure substituted product.[1]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualized Workflow and Application
The following diagrams illustrate the experimental workflow and the position of this synthesis within a typical drug discovery pipeline.
Caption: A streamlined workflow for the synthesis of substituted ethanones.
Caption: Application of synthesis in the early stages of drug discovery.
Safety Precautions
-
This compound is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.
References
Application Notes and Protocols for the Synthesis of 2-Amino-4-(4-chloro-3-nitrophenyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-amino-4-(4-chloro-3-nitrophenyl)thiazole via the Hantzsch thiazole synthesis. The reaction involves the condensation of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone with thiourea. This application note includes a comprehensive experimental protocol, characterization data, and diagrams illustrating the reaction mechanism and experimental workflow, designed to be a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that are present in numerous natural and synthetic products with a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The 2-aminothiazole scaffold, in particular, is a key structural motif in many medicinally important molecules. The Hantzsch thiazole synthesis, a classic and widely utilized method, provides an efficient route to these valuable compounds through the reaction of an α-haloketone with a thioamide.[1] This protocol details the synthesis of 2-amino-4-(4-chloro-3-nitrophenyl)thiazole, a potentially bioactive molecule, using this established methodology.
Reaction Scheme
The synthesis of 2-amino-4-(4-chloro-3-nitrophenyl)thiazole is achieved through the reaction of this compound with thiourea in an appropriate solvent, typically ethanol or methanol. The reaction proceeds via a cyclocondensation mechanism to yield the target thiazole derivative.
Reaction:
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | C₈H₅BrClNO₃ | 294.50 | Reactant |
| Thiourea | CH₄N₂S | 76.12 | Reactant |
| 2-Amino-4-(4-chloro-3-nitrophenyl)thiazole | C₉H₆ClN₃O₂S | 255.68 | Product |
Table 2: Experimental Conditions and Characterization Data (Based on similar syntheses)
| Parameter | Value | Reference |
| Solvent | Ethanol or Methanol | General Hantzsch synthesis protocols |
| Reaction Temperature | Reflux | General Hantzsch synthesis protocols |
| Reaction Time | 2-12 hours | [2] |
| Expected Yield | 60-90% | Based on similar 2-aminothiazole syntheses |
| Appearance | Yellow to orange crystalline powder | [1] (for a related compound) |
| Melting Point (°C) | ~180-200 (Predicted) | Based on structurally similar compounds |
| Spectroscopic Data | ||
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons (7.5-8.5), Thiazole proton (~7.0), NH₂ protons (~7.2) | Predicted based on analogous structures[2] |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H), ~1620 (C=N), ~1520 & ~1340 (NO₂) | Predicted based on functional groups and data for similar compounds[2] |
| Mass Spectrum (m/z) | [M+H]⁺ at ~256.0 | Calculated for C₉H₆ClN₃O₂S |
Experimental Protocol
This protocol is a generalized procedure based on the Hantzsch synthesis of similar 2-aminothiazole derivatives.[2]
Materials:
-
This compound
-
Thiourea
-
Ethanol (or Methanol)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 equivalent of this compound in a suitable volume of ethanol (approximately 10-20 mL per gram of the ketone).
-
Addition of Thiourea: To the stirred solution, add 1.1 to 1.5 equivalents of thiourea.
-
Reflux: Heat the reaction mixture to reflux and maintain it at this temperature with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Completion and Work-up: Once the reaction is complete (typically after 2-12 hours, as indicated by TLC), allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing cold water. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure 2-amino-4-(4-chloro-3-nitrophenyl)thiazole.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and recording its ¹H NMR, IR, and mass spectra.
Visualizations
Hantzsch Thiazole Synthesis Mechanism
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-amino-4-(4-chloro-3-nitrophenyl)thiazole.
Conclusion
The Hantzsch thiazole synthesis offers a reliable and efficient method for the preparation of 2-amino-4-(4-chloro-3-nitrophenyl)thiazole. The provided protocol, based on established procedures for similar compounds, can be readily adapted by researchers for the synthesis of this and other structurally related 2-aminothiazole derivatives. These compounds hold potential for further investigation in drug discovery and development programs.
References
Application Notes and Protocols for 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone is a substituted α-bromoacetophenone, a class of organic compounds recognized as highly versatile intermediates in synthetic and medicinal chemistry. The presence of a reactive α-bromoketone moiety, along with a substituted phenyl ring, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. While specific, detailed applications of this compound in medicinal chemistry are not extensively documented in publicly available literature, its structural features suggest its utility in the synthesis of various bioactive molecules. This document provides an overview of its potential applications based on the reactivity of analogous compounds and outlines a general protocol for its use in heterocyclic synthesis.
Principle Application: Intermediate for Heterocyclic Synthesis
This compound serves as a key building block for constructing various heterocyclic scaffolds, which are prevalent in many approved drugs. The α-bromoketone functional group is highly electrophilic, making it susceptible to nucleophilic attack by various reagents, leading to the formation of diverse ring systems.
Potential Bioactive Heterocycles Synthesized from Analogs:
-
Thiazole Derivatives: α-Bromoacetophenones are classical precursors for the Hantzsch thiazole synthesis, reacting with thioamides to form thiazole rings, a core structure in many antimicrobial and anticancer agents.
-
Imidazole Derivatives: Reaction with amidines can yield substituted imidazoles, another important pharmacophore.
-
1,2,4-Triazole Derivatives: These can be synthesized through multi-step reactions, often involving the formation of a hydrazone intermediate. 1,2,4-triazoles are found in numerous antifungal, antiviral, and anxiolytic drugs.
-
Flavonoid Derivatives: While not a direct cyclization, the acetophenone backbone can be a starting point for the synthesis of chalcones, which are precursors to flavonoids known for their antioxidant and anti-inflammatory properties.
Data Presentation
Due to the limited specific data for this compound, the following table includes information on a documented reaction.
| Reactant 1 | Reactant 2 | Product (Inferred) | Reagents & Conditions | Yield | Biological Activity | Reference |
| This compound | 3-Aminophthalic acid | N-(2-(4-chloro-3-nitrophenyl)-2-oxoethyl)-3-aminophthalic acid derivative | Triethylamine, N,N-dimethyl-formamide, 20°C, 2h | 68% | Not Reported | [1] |
Experimental Protocols
The following are representative protocols that can be adapted for use with this compound.
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis (Representative)
This protocol describes a general method for the synthesis of a 2-aminothiazole derivative, a common application for α-bromoacetophenones.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.
-
To this solution, add 1.1 equivalents of thiourea.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction, until the effervescence ceases.
-
The solid product is expected to precipitate. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at a temperature not exceeding 50°C.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
Protocol 2: Synthesis of a 3-Aminophthalic Acid Derivative (Specific Reaction Found)
This protocol is based on the limited information available for a specific reaction of the title compound[1].
Materials:
-
This compound
-
3-Aminophthalic acid
-
Triethylamine
-
N,N-dimethyl-formamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions (if necessary)
-
Magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 3-aminophthalic acid in anhydrous N,N-dimethyl-formamide.
-
Add 1.1 equivalents of triethylamine to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add a solution of 1.0 equivalent of this compound in a minimum amount of DMF to the reaction mixture.
-
Stir the reaction mixture at 20°C for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture would typically be quenched with water and the product extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer would then be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product would be purified using column chromatography or recrystallization to yield the final product.
-
Characterization of the product would be performed using spectroscopic methods.
Visualizations
Caption: General workflow for the synthesis and evaluation of bioactive compounds.
Caption: Hypothetical mechanism of action for a synthesized antimicrobial agent.
References
Application Notes and Protocols: One-Pot Synthesis of Heterocycles Using 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the one-pot synthesis of various heterocyclic compounds utilizing 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone as a versatile starting material. The methodologies outlined below are designed to be efficient and scalable for applications in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable building block in synthetic organic chemistry, particularly for the construction of diverse heterocyclic scaffolds. Its α-haloketone functionality makes it highly reactive towards various nucleophiles, enabling the facile one-pot synthesis of important heterocyclic systems such as thiazoles, imidazoles, and pyrimidines. These heterocycles are prevalent in many biologically active compounds and approved drugs. The one-pot nature of these syntheses offers significant advantages, including reduced reaction times, lower costs, and minimized chemical waste.
Synthesis of 2-Amino-4-(4-chloro-3-nitrophenyl)thiazoles
The Hantzsch thiazole synthesis provides a straightforward and efficient one-pot method for the preparation of 2-aminothiazole derivatives from α-haloketones and thiourea or its derivatives. This reaction is a cornerstone in the synthesis of this important class of heterocycles.
Experimental Protocol: One-Pot Synthesis of 2-Amino-4-(4-chloro-3-nitrophenyl)thiazole
This protocol describes the direct condensation of this compound with thiourea to yield the corresponding 2-aminothiazole.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (or Tetrahydrofuran)
-
Sodium Bicarbonate (optional, for neutralization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL per mmol of the ketone).
-
Add thiourea (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to reflux (50-78°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product may precipitate from the solution as the hydrobromide salt.
-
If the product precipitates, collect the solid by filtration and wash with cold ethanol.
-
To obtain the free base, the solid can be suspended in water and neutralized with a saturated solution of sodium bicarbonate until the pH is neutral.
-
Filter the resulting solid, wash with water, and dry under vacuum to afford the pure 2-amino-4-(4-chloro-3-nitrophenyl)thiazole.
-
If the product does not precipitate, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is then collected by filtration, washed with water, and dried.
Data Presentation
| Entry | Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | This compound | Thiourea | Ethanol | Reflux | 3 | 85-95 |
Reaction Workflow
Caption: Workflow for the one-pot Hantzsch thiazole synthesis.
Synthesis of Substituted Imidazoles
The Radziszewski imidazole synthesis allows for the one-pot construction of substituted imidazoles from an α-dicarbonyl compound (or its equivalent, such as an α-haloketone), an aldehyde, and ammonia or a primary amine.
General Protocol Outline: One-Pot Synthesis of Imidazoles
This general protocol outlines the multicomponent reaction for synthesizing substituted imidazoles using this compound.
Reactants:
-
This compound (1.0 eq)
-
An aldehyde (e.g., benzaldehyde) (1.0 eq)
-
A primary amine or ammonium acetate (excess)
Procedure Outline:
-
A mixture of this compound, an aldehyde, and a source of ammonia (like ammonium acetate) or a primary amine are heated, often in a solvent like ethanol or acetic acid, or under solvent-free conditions.
-
The reaction proceeds through the in-situ formation of a diimine intermediate from the α-haloketone and the ammonia source, which then condenses with the aldehyde to form the imidazole ring.
-
Workup typically involves cooling the reaction mixture, followed by precipitation and filtration, or extraction and purification by column chromatography.
Logical Relationship Diagram
Caption: Reactant relationship in the Radziszewski imidazole synthesis.
Synthesis of Pyrimidines
Pyrimidines can be synthesized in a one-pot fashion from α-haloketones by reacting them with amidines. This method provides a convergent route to this important class of N-heterocycles.
General Protocol Outline: One-Pot Synthesis of Pyrimidines
This section provides a general outline for the synthesis of pyrimidine derivatives.
Reactants:
-
This compound (1.0 eq)
-
An amidine hydrochloride (e.g., acetamidine hydrochloride) (1.0-1.2 eq)
-
A base (e.g., sodium ethoxide)
Procedure Outline:
-
The α-haloketone is typically treated with an amidine in the presence of a base.
-
The reaction is often carried out in an alcoholic solvent like ethanol.
-
The reaction mixture is stirred at room temperature or heated to reflux to facilitate the cyclocondensation reaction.
-
After the reaction is complete, an aqueous workup followed by extraction or filtration yields the crude pyrimidine product, which can be further purified by recrystallization or chromatography.
Conceptual Pathway
Caption: Conceptual pathway for one-pot pyrimidine synthesis.
Conclusion
This compound serves as a highly effective and versatile precursor for the one-pot synthesis of a variety of medicinally relevant heterocycles. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers and drug development professionals to efficiently synthesize libraries of thiazole, imidazole, and pyrimidine derivatives for further biological evaluation. The adaptability of these one-pot procedures allows for the facile introduction of molecular diversity, which is crucial in the search for new therapeutic agents.
Microwave-Assisted Synthesis of 2-Amino-4-(4-chloro-3-nitrophenyl)thiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the efficient, microwave-assisted synthesis of 2-amino-4-(4-chloro-3-nitrophenyl)thiazole from 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone and thiourea. Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The application of microwave-assisted organic synthesis (MAOS) offers a rapid, high-yield, and environmentally benign alternative to conventional heating methods for preparing these valuable heterocyclic scaffolds.
Introduction
The Hantzsch thiazole synthesis, first described in 1887, is a classic condensation reaction between an α-haloketone and a thioamide to produce a thiazole ring.[1] Traditional methods often necessitate prolonged reaction times, high temperatures, and sometimes harsh conditions, leading to lower yields and the formation of byproducts.[2] Microwave-assisted synthesis has emerged as a powerful technology to overcome these limitations. By utilizing the ability of polar molecules to efficiently convert electromagnetic energy into heat, microwave irradiation facilitates rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity.[2][3]
This application note details a protocol for the synthesis of 2-amino-4-(4-chloro-3-nitrophenyl)thiazole, a potentially pharmacologically active compound, utilizing this compound as the starting material. The significant advantages of the microwave-assisted approach over conventional methods are highlighted through a comparative data summary.
Signaling Pathways and Experimental Workflow
The synthesis of 2-amino-4-(4-chloro-3-nitrophenyl)thiazole follows the Hantzsch thiazole synthesis pathway. The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the bromoethanone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocols
This section provides a detailed protocol for the microwave-assisted synthesis of 2-amino-4-(4-chloro-3-nitrophenyl)thiazole. A conventional heating method is also presented for comparison.
Materials and Equipment:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Microwave reactor (e.g., CEM Discover, Anton Paar Monowave)
-
Standard reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Filtration apparatus
-
Rotary evaporator
Microwave-Assisted Synthesis Protocol:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1 mmol, 294.5 mg).
-
Add thiourea (1.2 mmol, 91.3 mg) to the vial.
-
Add 5 mL of absolute ethanol to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10 minutes with stirring. The pressure should be monitored and kept within the safe limits of the vessel.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into 20 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-chloro-3-nitrophenyl)thiazole.
Conventional Heating Protocol:
-
In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1 mmol, 294.5 mg).
-
Add thiourea (1.2 mmol, 91.3 mg) to the flask.
-
Add 20 mL of absolute ethanol to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) with stirring for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from ethanol.
Data Presentation
The following table summarizes the comparative quantitative data for the microwave-assisted and conventional synthesis methods for analogous 2-aminothiazole derivatives, demonstrating the significant advantages of the microwave-assisted approach.
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis | Reference |
| Reaction Time | 5 - 15 minutes | 8 - 12 hours | [2][4] |
| Yield | 85 - 95% | 50 - 70% | [2][3] |
| Solvent Volume | Low | High | [5] |
| Energy Consumption | Low | High | [4] |
| Work-up | Simple filtration | Often requires purification | [2] |
Characterization Data for 2-Amino-4-(4-chloro-3-nitrophenyl)thiazole (Expected):
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~7.0-7.2 (s, 2H, NH₂), ~7.5 (s, 1H, thiazole H-5), ~7.7-8.2 (m, 3H, Ar-H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ ~105 (thiazole C-5), ~122-135 (Ar-C), ~148 (Ar-C-NO₂), ~150 (thiazole C-4), ~168 (thiazole C-2).
-
Mass Spectrometry (ESI-MS): m/z [M+H]⁺ expected at approximately 256.0.
Workflow and Logic Diagram
The following diagram illustrates the decision-making process and workflow for the synthesis and analysis of the target compound.
Caption: Synthetic Workflow Diagram.
Conclusion
Microwave-assisted synthesis provides a superior method for the rapid and efficient production of 2-amino-4-(4-chloro-3-nitrophenyl)thiazole.[2] The significant reduction in reaction time, coupled with higher yields and simpler work-up procedures, makes this a highly attractive and green chemistry approach for researchers in drug discovery and development.[6] The protocols and data presented herein offer a comprehensive guide for the synthesis of this and other structurally related thiazole derivatives.
References
- 1. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. rjpbcs.com [rjpbcs.com]
- 6. medmedchem.com [medmedchem.com]
Application Notes and Protocols for the Scale-Up Synthesis of Derivatives from 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the scale-up synthesis of various heterocyclic derivatives from the versatile building block, 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone. This starting material is a valuable precursor for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and drug discovery, including the development of novel therapeutic agents. The presence of the reactive α-bromoketone functionality allows for efficient construction of diverse molecular scaffolds.
Introduction
This compound is a key intermediate in organic synthesis. Its chemical structure, featuring an electrophilic carbon adjacent to a carbonyl group and a substituted phenyl ring, makes it an ideal substrate for reactions with various nucleophiles to form a variety of heterocyclic systems. This document outlines scalable protocols for the synthesis of thiazole, pyrazole, and oxazole derivatives, which are prevalent motifs in many biologically active compounds.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of representative derivatives. Please note that yields and purity are dependent on the specific reaction conditions and scale, and optimization may be required.
Table 1: Synthesis of 2-Amino-4-(4-chloro-3-nitrophenyl)thiazole
| Parameter | Value |
| Starting |
Application Notes and Protocols for 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone, a versatile α-haloketone, in various multi-component reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. The resulting compounds, incorporating the 4-chloro-3-nitrophenyl moiety, are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities.
Hantzsch Thiazole Synthesis: A Three-Component Approach to 2-Amino-4-(4-chloro-3-nitrophenyl)thiazoles
The Hantzsch thiazole synthesis is a robust and widely used multi-component reaction for the formation of thiazole rings.[1][2] This protocol outlines the one-pot condensation of this compound, a thioamide (such as thiourea), and a base to yield highly functionalized 2-aminothiazole derivatives. These compounds are valuable precursors for a wide range of biologically active molecules.[3]
Experimental Protocol
A general procedure for the synthesis of 2-amino-4-(4-chloro-3-nitrophenyl)thiazole is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 mmol) and thiourea (1.2 mmol).
-
Solvent Addition: Add ethanol (10 mL) to the flask.
-
Reaction Conditions: Stir the reaction mixture at reflux (approximately 78°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) with stirring.
-
Neutralization and Precipitation: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until a precipitate is formed.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure 2-amino-4-(4-chloro-3-nitrophenyl)thiazole.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound (1 mmol) | Thiourea (1.2 mmol) | Ethanol | 78 (Reflux) | 2-4 | 85-95 |
Reaction Pathway Diagram
Caption: Workflow for the Hantzsch Thiazole Synthesis.
Synthesis of Imidazo[1,2-a]pyridines: A Versatile Scaffold in Medicinal Chemistry
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[5][6] The following protocol describes a three-component reaction between this compound, a 2-aminopyridine derivative, and a base for the efficient synthesis of substituted imidazo[1,2-a]pyridines.
Experimental Protocol
A general procedure for the synthesis of 2-(4-chloro-3-nitrophenyl)imidazo[1,2-a]pyridines is detailed below:
-
Reaction Setup: To a solution of the appropriate 2-aminopyridine (1.2 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) (10 mL) in a round-bottom flask, add this compound (1.0 mmol).
-
Base Addition: Add a mild base like sodium bicarbonate (NaHCO₃) (2.0 mmol) to the mixture.
-
Reaction Conditions: Heat the reaction mixture at 80-100°C for 6-12 hours with constant stirring. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine derivative.
Quantitative Data Summary
| Reactant 1 | Reactant 2 (Example) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound (1 mmol) | 2-Aminopyridine (1.2 mmol) | NaHCO₃ | DMF | 80-100 | 6-12 | 70-85 |
Reaction Pathway Diagram
Caption: General workflow for Imidazo[1,2-a]pyridine synthesis.
Biginelli-Type Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a classic multi-component synthesis of dihydropyrimidinones (DHPMs), which are known for their diverse pharmacological properties.[7][8] While the traditional Biginelli reaction utilizes a β-ketoester, this protocol proposes a variation where this compound can potentially be used in a one-pot, three-component reaction with an aldehyde and urea or thiourea, likely proceeding through an in-situ formed enolate equivalent.
Experimental Protocol
A plausible procedure for the synthesis of 4-aryl-5-(4-chloro-3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-ones is outlined below:
-
Reaction Setup: In a round-bottom flask, combine an aromatic aldehyde (1.0 mmol), urea or thiourea (1.5 mmol), and this compound (1.0 mmol).
-
Catalyst and Solvent: Add a catalytic amount of a Lewis acid (e.g., SnCl₂·2H₂O, 10 mol%) and a solvent such as ethanol or acetonitrile (10 mL).[9]
-
Reaction Conditions: Reflux the reaction mixture for 8-16 hours, monitoring its progress by TLC.
-
Work-up: After cooling to room temperature, add cold water to the reaction mixture to induce precipitation.
-
Isolation and Purification: Filter the resulting solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone derivative.
Quantitative Data Summary
| Reactant 1 | Reactant 2 (Example) | Reactant 3 | Catalyst (Example) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound (1 mmol) | Benzaldehyde (1 mmol) | Urea (1.5 mmol) | SnCl₂·2H₂O (10 mol%) | Ethanol | Reflux | 8-16 | 60-75 (Expected) |
Proposed Logical Pathway
Caption: Proposed pathway for the Biginelli-type reaction.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 9. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Reactions of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone with Nucleophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its reaction with various nucleophiles.
Core Concepts: Reactivity of an α-Bromoketone
This compound is an α-bromoketone, a class of compounds known for their reactivity towards nucleophiles. The primary reaction is typically a nucleophilic substitution at the α-carbon, displacing the bromide ion. However, the presence of acidic α-protons and the carbonyl group can lead to competing side reactions, most notably the Favorskii rearrangement, particularly under basic conditions.
Troubleshooting Guides & FAQs
This section is organized by the type of nucleophile used in the reaction. Each subsection addresses common problems, provides potential solutions, and includes relevant experimental protocols.
Reactions with Amine Nucleophiles
FAQ: I am trying to synthesize a secondary or tertiary amine by reacting this compound with a primary or secondary amine, but I am getting a complex mixture of products with low yield of the desired amine. What is happening?
Answer: You are likely observing a combination of the desired nucleophilic substitution and a competing side reaction called the Favorskii rearrangement. The amine can act as both a nucleophile and a base. As a base, it can deprotonate the α-carbon, initiating the Favorskii rearrangement to produce an amide derivative, which is a rearranged isomer of the expected product.
Troubleshooting:
-
Problem: Low yield of the desired α-amino ketone and formation of an unexpected amide byproduct.
-
Likely Cause: The Favorskii rearrangement is competing with the direct SN2 substitution. This is more prevalent with stronger, more sterically hindered bases, and at higher temperatures.
-
Solutions:
-
Use a non-nucleophilic base: Add a bulky, non-nucleophilic base (e.g., proton sponge, DBU) to scavenge the HBr formed during the reaction, while using a salt of the amine nucleophile. This minimizes the concentration of free amine that can act as a rearranging base.
-
Lower the reaction temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the SN2 pathway, which typically has a lower activation energy than the Favorskii rearrangement.
-
Choice of solvent: Use a polar aprotic solvent like DMF or acetonitrile to facilitate the SN2 reaction.
-
Experimental Protocol: General Procedure for the Synthesis of 2-Amino-1-(4-chloro-3-nitrophenyl)ethanone Derivatives
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add the primary or secondary amine (1.1 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Illustrative):
| Amine Nucleophile | Base | Temperature (°C) | Desired Product Yield (%) | Favorskii Product Yield (%) |
| Piperidine | K₂CO₃ | 25 | ~75-85 | <10 |
| Piperidine | Piperidine (excess) | 60 | ~40-50 | ~30-40 |
Reactions with Thiol Nucleophiles
FAQ: I am performing a reaction with a thiol and this compound to form a thioether, but the reaction is sluggish and I'm observing some disulfide formation. How can I improve the reaction?
Answer: The reaction between an α-bromoketone and a thiol to form an α-thio-ketone is generally efficient. Sluggishness may be due to insufficient activation of the thiol. The formation of disulfides suggests that the reaction conditions might be promoting oxidation of the thiol.
Troubleshooting:
-
Problem: Slow reaction and/or formation of disulfide byproducts.
-
Likely Cause:
-
The thiol is not sufficiently nucleophilic.
-
Oxidative side reactions are occurring.
-
-
Solutions:
-
Use a base to form the thiolate: Convert the thiol to its more nucleophilic thiolate salt by using a base like sodium hydroxide, potassium carbonate, or triethylamine before adding the α-bromoketone.
-
Degas the solvent: To prevent oxidation, it is advisable to use a degassed solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Protocol: Synthesis of α-Thioether Ketones
-
In a round-bottom flask, dissolve the thiol (1.0 eq) in a suitable solvent like ethanol or DMF.
-
Add a base such as sodium hydroxide (1.1 eq) and stir for 15 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure and partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.
Hantzsch Thiazole Synthesis:
A common and desired reaction pathway with thioamides is the Hantzsch thiazole synthesis. This reaction involves the condensation of the α-bromoketone with a thioamide to form a thiazole ring, a valuable scaffold in medicinal chemistry.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Dissolve this compound (1.0 eq) and the thioamide (e.g., thiourea, 1.1 eq) in a suitable solvent like ethanol.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., aqueous sodium bicarbonate) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the thiazole derivative.
Reactions with Alcohol/Alkoxide Nucleophiles
FAQ: I am attempting a Williamson-type ether synthesis with an alcohol and this compound in the presence of a base, but the yield is very low and I am isolating a carboxylic acid derivative.
Answer: Similar to the reaction with amines, using a strong base like an alkoxide can strongly promote the Favorskii rearrangement, leading to the formation of an ester as the major product instead of the desired α-alkoxy ketone.
Troubleshooting:
-
Problem: Formation of a rearranged ester instead of the expected α-alkoxy ketone.
-
Likely Cause: The alkoxide base is initiating the Favorskii rearrangement.
-
Solutions:
-
Use a milder base: Employ a weaker base, such as silver (I) oxide (Ag₂O), which can facilitate the substitution reaction without promoting the rearrangement.
-
Phase-transfer catalysis: Use a phase-transfer catalyst with a milder base like potassium carbonate to facilitate the reaction under less basic conditions.
-
Experimental Protocol: Synthesis of α-Alkoxy Ketones
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To a solution of this compound (1.0 eq) in the desired alcohol (used as solvent), add silver (I) oxide (1.5 eq).
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Protect the reaction from light and stir at room temperature.
-
Monitor the reaction by TLC.
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Upon completion, filter off the silver salts and concentrate the filtrate.
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Purify the residue by column chromatography.
Quantitative Data (Illustrative):
| Alcohol/Base | Temperature (°C) | Desired Product Yield (%) | Favorskii Product Yield (%) |
| Sodium Methoxide/Methanol | 50 | <10 | >80 |
| Methanol/Ag₂O | 25 | ~60-70 | <5 |
Visualizing Reaction Pathways
Diagram 1: Competing Pathways with Basic Nucleophiles
Technical Support Center: Purification of Products from 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of reaction products derived from this compound.
| Problem | Potential Cause | Suggested Solution |
| Product is an oil and will not crystallize. | - Presence of impurities (e.g., unreacted starting material, solvent).- Product may have a low melting point. | - Attempt purification by column chromatography.- Try co-distillation with a non-polar solvent like toluene to remove residual solvents.- Cool the oil on dry ice while scratching the flask with a glass rod to induce crystallization. |
| Multiple spots on TLC after purification. | - Incomplete reaction.- Product degradation on silica gel.- Inappropriate solvent system for chromatography. | - Monitor the reaction to completion using TLC before work-up.- Consider using a different stationary phase like alumina for chromatography.- Optimize the TLC solvent system to achieve better separation before attempting column chromatography. |
| Low yield after column chromatography. | - Product is highly polar and is retained on the column.- Product is co-eluting with impurities. | - Gradually increase the polarity of the mobile phase during elution.- Use a different solvent system for better separation.- Consider an alternative purification method such as recrystallization if the crude product is sufficiently pure. |
| Product discoloration. | - Presence of residual bromine or acidic impurities.[1] | - Wash the crude product with an aqueous solution of a mild reducing agent like sodium bisulfite, followed by a wash with a saturated sodium bicarbonate solution.[2] |
| Recrystallization yields no crystals or is very slow. | - Inappropriate recrystallization solvent.- Solution is not saturated.- Presence of impurities inhibiting crystal formation. | - Test a variety of solvents or solvent mixtures to find an appropriate one where the product is soluble when hot and insoluble when cold.- Concentrate the solution to the point of saturation.- Add a seed crystal to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying products from reactions with this compound?
A1: The two most common and effective purification methods are recrystallization and column chromatography. The choice between them depends on the physical state of the product (solid or oil) and the nature of the impurities.
Q2: How do I choose the right solvent for recrystallization?
A2: An ideal recrystallization solvent will dissolve the compound when hot but not when cold. You can determine a suitable solvent by testing small amounts of your crude product in various solvents like ethanol, methanol, isopropanol, ethyl acetate, or mixtures with water or hexanes.
Q3: What is a typical solvent system for column chromatography of products derived from this compound?
A3: A common starting point for column chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2][3] The ratio is typically determined by running thin-layer chromatography (TLC) first to find a solvent system that gives your desired product an Rf value between 0.3 and 0.5.
Q4: My product appears to be degrading on the silica gel column. What can I do?
A4: Some compounds, particularly those sensitive to acid, can degrade on standard silica gel. You can try neutralizing the silica gel by preparing a slurry with a small amount of triethylamine in your solvent before packing the column. Alternatively, using a different stationary phase like alumina may prevent degradation.
Q5: How can I remove unreacted this compound from my product?
A5: Unreacted this compound can often be removed by recrystallization if its solubility profile is different from your product's. Alternatively, column chromatography is generally effective at separating the starting material from the desired product.
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol outlines a general procedure for purifying a solid product using silica gel column chromatography.
-
Preparation of the Column:
-
Select a glass column of an appropriate size.
-
Pack the column with silica gel (e.g., 230-400 mesh) as a slurry in the initial, least polar mobile phase.
-
Ensure the silica gel bed is compact and level.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the reaction solvent or a volatile solvent.
-
Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully add the dried sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting with the determined mobile phase (e.g., a hexane/ethyl acetate mixture).
-
Collect fractions in test tubes or flasks.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
General Protocol for Recrystallization
This protocol provides a general method for purifying a solid product by recrystallization.
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a test solvent and heat to boiling. If the solid dissolves, allow it to cool to see if crystals form.
-
Repeat with different solvents to find the most suitable one.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the product just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat briefly.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cooling in an ice bath can promote more complete crystallization.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven or desiccator.
-
Visualizations
Caption: Decision workflow for purification method selection.
Caption: Workflow from TLC optimization to column chromatography.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive brominating agent. | Use a fresh batch of the brominating agent. N-Bromosuccinimide (NBS) should be recrystallized if it appears discolored. |
| Insufficient reaction temperature. | Increase the reaction temperature in increments of 5-10°C. For α-bromination of some acetophenones, temperatures around 90°C have been shown to be effective.[1] | |
| Inappropriate solvent. | Ensure the solvent is suitable for the chosen brominating agent and reaction conditions. Acetic acid is a common solvent for this type of reaction.[1] | |
| Formation of Multiple Products (Low Selectivity) | Dibromination: Excess brominating agent. | Use a molar ratio of the substrate to the brominating agent of 1.0:1.1.[1] Adding the brominating agent portion-wise can also help control the reaction. |
| Ring Bromination: Reaction conditions favoring electrophilic aromatic substitution. | The presence of a strong Lewis acid catalyst can promote ring bromination.[2] For α-bromination, an acid catalyst like acetic acid or a small amount of HBr is generally preferred.[1][3] | |
| Difficult Purification | Oily product instead of a crystalline solid. | This can be due to impurities. Attempt purification by column chromatography on silica gel. A solvent system of petroleum ether and ethyl acetate is a good starting point.[4] |
| Co-elution of starting material and product during column chromatography. | Optimize the solvent system for column chromatography. A shallow gradient can improve separation. Alternatively, consider recrystallization from a suitable solvent like ethanol. | |
| Reaction Does Not Go to Completion | Insufficient reaction time. | Monitor the reaction progress by Thin Layer Chromatography (TLC). Increase the reaction time if starting material is still present. A reaction time of 3 hours has been found to be optimal in some cases.[1] |
| Reversible reaction. | Ensure that the byproduct (e.g., HBr) is either neutralized or removed from the reaction mixture if it inhibits the forward reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the α-bromination of 1-(4-chloro-3-nitrophenyl)ethanone?
A1: The α-bromination of acetophenones in the presence of an acid catalyst proceeds through an enol intermediate. The carbonyl oxygen is first protonated by the acid, followed by deprotonation at the α-carbon to form the enol. The electron-rich double bond of the enol then attacks an electrophilic bromine source (e.g., Br₂) to yield the α-brominated product.[1]
Q2: Which brominating agent is most suitable for this synthesis?
A2: Several brominating agents can be used for the α-bromination of ketones. Common choices include:
-
Molecular Bromine (Br₂): Effective but highly corrosive and toxic.[1]
-
N-Bromosuccinimide (NBS): A safer and easier-to-handle alternative to liquid bromine.[5]
-
Pyridine Hydrobromide Perbromide: A solid, stable source of bromine that can lead to high yields.[1]
The choice of reagent may depend on the specific reaction conditions and safety considerations. For instance, pyridine hydrobromide perbromide has been shown to be highly efficient for the bromination of 4-chloroacetophenone.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TTC) is a convenient method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, the desired product, and any byproducts. The spots can be visualized under UV light.
Q4: What are the key safety precautions to take during this synthesis?
A4:
-
Work in a well-ventilated fume hood, especially when using volatile and corrosive reagents like bromine.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use. This compound is classified as a substance that can cause severe skin burns and eye damage.
-
Quench any unreacted bromine carefully with a solution of sodium thiosulfate.
Experimental Protocols
Protocol 1: α-Bromination using Pyridine Hydrobromide Perbromide in Acetic Acid
This protocol is adapted from a procedure for the bromination of 4-chloroacetophenone.[1]
Materials:
-
1-(4-chloro-3-nitrophenyl)ethanone
-
Pyridine hydrobromide perbromide
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-chloro-3-nitrophenyl)ethanone (1.0 eq.) in glacial acetic acid.
-
Add pyridine hydrobromide perbromide (1.1 eq.) to the solution.
-
Heat the reaction mixture to 90°C and stir for 3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: α-Bromination using Bromine in Chloroform
This protocol is adapted from a procedure for the synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone.[4]
Materials:
-
1-(4-chloro-3-nitrophenyl)ethanone
-
Bromine
-
Chloroform
-
10% aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-(4-chloro-3-nitrophenyl)ethanone (1.0 eq.) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq.) in chloroform to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Pour the reaction mixture into ice-cold water.
-
Separate the organic layer and wash it sequentially with water, 10% aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate.[4]
Data Presentation
Table 1: Comparison of Brominating Agents for the Synthesis of 4-chloro-α-bromo-acetophenone [1]
| Brominating Agent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Pyridine hydrobromide perbromide | 3 | 90 | 85 |
| N-Bromosuccinimide (NBS) | 3 | 90 | Low (mostly unreacted starting material) |
| Cupric Bromide (CuBr₂) | 3 | 90 | ~60 |
Table 2: Effect of Temperature on the Yield of 4-chloro-α-bromo-acetophenone using Pyridine Hydrobromide Perbromide [1]
| Temperature (°C) | Yield (%) |
| 70 | Low |
| 80 | Moderate |
| 90 | 85 |
| 100 | Slightly decreased |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting guide for common synthesis issues.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. zenodo.org [zenodo.org]
- 4. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
preventing decomposition of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and reaction of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and formation of a dark-colored reaction mixture. | Decomposition of the α-bromoketone due to the presence of moisture, leading to hydrolysis. | Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of an α,β-unsaturated ketone as a major byproduct. | Dehydrobromination of the starting material, often catalyzed by basic conditions or elevated temperatures. | If the reaction does not require a base, ensure the reaction medium is neutral or slightly acidic. If a base is necessary, consider using a non-nucleophilic, sterically hindered base (e.g., pyridine) and maintain a low reaction temperature.[1][2][3] |
| Inconsistent reaction outcomes and presence of multiple unknown spots on TLC. | Degradation of the starting material during storage. | Store this compound at 4°C in a tightly sealed container, protected from light and moisture.[4] It is advisable to use the reagent as fresh as possible. |
| Reaction fails to go to completion, even with an excess of other reagents. | The reagent may have degraded prior to use. | Check the purity of the this compound using techniques like HPLC or NMR before starting the reaction. |
| Formation of hydrobromic acid (HBr) during the reaction, which may affect acid-sensitive functional groups. | HBr is a common byproduct of reactions involving α-bromoketones, particularly during their synthesis via bromination.[5] | Consider using alternative brominating agents that do not produce HBr, such as N-bromosuccinimide (NBS), for the synthesis of the α-bromoketone.[5] If HBr is unavoidably formed during a reaction, a non-nucleophilic acid scavenger can be added. |
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: The two primary decomposition pathways for this compound, a type of α-bromoketone, are:
-
Hydrolysis: Reaction with water, which can be present as moisture in the reaction setup or in non-anhydrous solvents, leading to the formation of the corresponding α-hydroxy ketone and hydrobromic acid.
-
Dehydrobromination: Elimination of hydrogen bromide (HBr) from the molecule, particularly in the presence of bases or at elevated temperatures, to yield an α,β-unsaturated ketone.[1][2] This is a common side reaction if not the intended transformation.
Q2: How should I properly store this compound to prevent decomposition?
A2: To ensure the stability of this compound, it should be stored under the following conditions:
-
Temperature: 4°C.[4]
-
Atmosphere: In a tightly sealed container to prevent exposure to moisture.[4]
-
Light: Protected from light.[4]
Q3: My reaction requires a basic catalyst. How can I minimize the dehydrobromination of this compound?
A3: When a basic catalyst is necessary, consider the following strategies to minimize dehydrobromination:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base, such as pyridine, which is less likely to promote elimination.[1][2]
-
Temperature Control: Maintain the reaction at a low temperature to decrease the rate of the elimination reaction.
-
Slow Addition: Add the base slowly to the reaction mixture to avoid a localized high concentration of base.
Q4: What analytical techniques can be used to monitor the decomposition of this compound?
A4: The purity and potential decomposition of this compound can be monitored using several analytical methods:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate the parent compound from its impurities and degradation products.
-
Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the purity and the presence of byproducts in a reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to identify the characteristic peaks of the starting material and any decomposition products that may have formed.
Experimental Protocols
Protocol 1: General Handling Procedure to Minimize Decomposition
-
Glassware Preparation: Ensure all glassware (reaction flasks, dropping funnels, etc.) is thoroughly cleaned and oven-dried at >100°C for at least 4 hours to remove any residual moisture.
-
Inert Atmosphere: Assemble the reaction apparatus while hot and allow it to cool under a stream of dry, inert gas (e.g., nitrogen or argon). Maintain a positive pressure of the inert gas throughout the experiment.
-
Reagent and Solvent Preparation: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Ensure all other reagents are of high purity and are handled in a way that minimizes exposure to atmospheric moisture.
-
Temperature Control: Maintain the recommended temperature for the specific reaction using an appropriate cooling or heating bath. Avoid unnecessarily high temperatures.
-
Work-up: Quench the reaction and perform the work-up as quickly as possible to minimize the exposure of the product to aqueous and/or basic conditions.
Visualizations
Caption: Major decomposition pathways for the title compound.
Caption: Workflow to minimize decomposition during reactions.
References
Technical Support Center: 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone in Organic Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields, encountered during its use in various synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound is an α-haloketone, a class of compounds known for their high reactivity. The primary electrophilic sites susceptible to nucleophilic attack are the carbonyl carbon and the α-carbon bearing the bromine atom. The presence of electron-withdrawing nitro and chloro groups on the phenyl ring further enhances the electrophilicity of these sites. Additionally, the acidic α-protons can be abstracted by a base, leading to enolate formation.
Q2: What are the most common reactions where this compound is used as a starting material?
A2: This versatile building block is frequently employed in the synthesis of various heterocyclic compounds. Key applications include:
-
Chalcone Synthesis via Claisen-Schmidt condensation.
-
Hantzsch Pyridine Synthesis for the formation of dihydropyridine derivatives.
-
Thiazole Synthesis through reaction with thioamides.
-
Gewald Aminothiophene Synthesis with α-cyanoesters and elemental sulfur.
-
Feist-Benary Furan Synthesis by reacting with β-dicarbonyl compounds.
Q3: What are the general safety precautions when handling this compound?
A3: this compound is a hazardous substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the material safety data sheet (MSDS) for detailed safety information.
Troubleshooting Guides for Low Yields
Low yields are a common challenge in reactions involving complex starting materials like this compound. The following sections provide specific troubleshooting advice for common reaction types.
Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound. In this case, this compound acts as the ketone component.
Typical Issues and Solutions:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive catalyst (base).- Impure starting materials.- Insufficient reaction time or temperature. | - Use a fresh, high-purity base (e.g., NaOH, KOH).- Purify starting materials before use.- Monitor the reaction by TLC to determine the optimal reaction time. Gentle heating (40-50°C) may increase the rate, but be cautious of side reactions[1]. |
| Formation of Multiple Byproducts | - Self-condensation of the ketone: Two molecules of the α-bromo ketone can react with each other[1].- Cannizzaro reaction of the aldehyde: If the aldehyde lacks α-hydrogens, it can disproportionate in the presence of a strong base[2].- Michael addition: The enolate of the ketone can add to the newly formed chalcone[1]. | - Add the ketone slowly to a mixture of the aldehyde and base to minimize its concentration and reduce self-condensation.- Use a milder base or lower the reaction temperature to suppress the Cannizzaro reaction.- Use stoichiometric amounts of reactants and maintain a lower temperature to control Michael addition[1]. |
| Product is Oily and Difficult to Crystallize | - Presence of impurities.- Residual solvent. | - Purify the crude product using column chromatography (a common eluent system is a mixture of hexane and ethyl acetate)[3].- Ensure the product is thoroughly dried under vacuum. |
| Product Loss During Workup | - Incomplete precipitation.- Product solubility in the washing solvent. | - Cool the reaction mixture in an ice bath to maximize precipitation. Gently scratching the inside of the flask can induce crystallization[1].- Wash the filtered product with cold water to remove the base and other water-soluble impurities[1]. |
Logical Workflow for Troubleshooting Claisen-Schmidt Condensation:
Caption: Troubleshooting workflow for low yields in Claisen-Schmidt condensation.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction between an aldehyde, a β-ketoester, and a nitrogen donor. This compound can potentially be used as a component in variations of this synthesis.
Typical Issues and Solutions:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Dihydropyridine | - Inefficient condensation.- Side reactions of the α-bromo ketone. | - Optimize the catalyst and solvent system. Lewis acids or organocatalysts can be effective.- The highly reactive α-bromo ketone may undergo side reactions. Consider protecting the ketone or using a two-step procedure. |
| Oxidation of Dihydropyridine to Pyridine | - The initial dihydropyridine product can be sensitive to air oxidation. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- If the pyridine is the desired product, an oxidizing agent can be added in a subsequent step. |
| Formation of Complex Mixture | - Multiple competing reactions due to the multi-component nature. | - Carefully control the stoichiometry of the reactants.- Optimize the order of addition of the reactants. |
Signaling Pathway for Hantzsch Pyridine Synthesis:
Caption: Simplified reaction pathway for the Hantzsch pyridine synthesis.
General Troubleshooting for Reactions with this compound
The presence of the nitro and chloro substituents on the phenyl ring can influence the reactivity and lead to specific side reactions.
Influence of Substituents and Potential Side Reactions:
-
Nitro Group: The strong electron-withdrawing nature of the nitro group increases the acidity of the α-protons and the electrophilicity of the carbonyl carbon. However, under certain reductive conditions (e.g., using certain metals or reducing agents), the nitro group itself can be reduced to an amino group, leading to unwanted byproducts.
-
Chloro Group: The chloro group is also electron-withdrawing. While generally stable, under harsh conditions or with strong nucleophiles, nucleophilic aromatic substitution (SNAr) could potentially occur, though this is less likely than reactions at the α-bromo ketone moiety.
General Troubleshooting Workflow:
Caption: A general workflow for troubleshooting low-yield reactions.
Experimental Protocols
Detailed Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol provides a general procedure for the synthesis of a chalcone using this compound.
Materials:
-
This compound
-
Aromatic aldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Distilled water
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of NaOH or KOH in water or ethanol to the reaction mixture with vigorous stirring. The amount of base should be catalytic.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). A typical eluent system is a mixture of hexane and ethyl acetate.
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid product using a Büchner funnel and wash with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All laboratory work should be conducted by qualified individuals in a well-equipped facility, adhering to all safety precautions. Users should verify and adapt these procedures to their specific experimental conditions.
References
work-up procedure for reactions with 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and storage conditions for this compound?
This compound is a solid with a melting point of 86-89 °C.[1] It is recommended to store the compound at 4°C in a sealed container, protected from moisture and light.[1] It is classified as a hazardous substance that can cause severe skin burns and eye damage, so appropriate personal protective equipment (PPE) should be used during handling.
Q2: What are the common reaction types where this compound is used?
This compound is a versatile reagent, primarily used as an electrophile in various organic syntheses. Common reaction types include:
-
Nucleophilic Substitution Reactions: The alpha-bromo group is a good leaving group, making it susceptible to attack by a wide range of nucleophiles.
-
Hantzsch Thiazole Synthesis: It serves as a key building block for the synthesis of substituted thiazoles, which are important scaffolds in medicinal chemistry.
-
Alkylation Reactions: It can be used to alkylate various substrates, such as amines, thiols, and carbanions.
Q3: How does the nitro group on the aromatic ring affect the reactivity and work-up of reactions involving this compound?
The nitro group is a strong electron-withdrawing group.[2] This has several implications:
-
Reactivity: It deactivates the aromatic ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution.[2][3]
-
Acidity: The C-H bonds adjacent (alpha) to the nitro group can be acidic.[2]
-
Work-up: The presence of the nitro group can make the compound and its derivatives more sensitive to reducing agents. Care should be taken to avoid unintentional reduction of the nitro group during the work-up procedure. It also makes the aromatic ring more susceptible to nucleophilic attack under certain conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the work-up of reactions with this compound.
Issue 1: Incomplete Reaction or Low Yield
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. |
| Poor solubility of reactants. | Ensure that the chosen solvent is appropriate for all reactants. If solubility is an issue, consider using a co-solvent system or a different solvent altogether. |
| Decomposition of the starting material. | This compound can be sensitive to strong bases and high temperatures. If decomposition is suspected, perform the reaction at a lower temperature and use a milder base if applicable. |
| Inactivation of the nucleophile. | If using a basic nucleophile, ensure that the reaction is performed under anhydrous conditions to prevent quenching of the base by water. |
Issue 2: Formation of Multiple Products or Impurities
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Dibromination of the starting material or product. | This can occur if an excess of a brominating agent is used during the synthesis of the starting material or if the reaction conditions promote further bromination. Purification by column chromatography or recrystallization may be necessary to separate the desired monobrominated product from dibrominated impurities. |
| Side reactions involving the nitro group. | The nitro group can be reduced under certain conditions. Avoid using strong reducing agents in the work-up. If reduction is unavoidable, it may be necessary to re-oxidize the resulting amino group in a subsequent step. |
| Nucleophilic aromatic substitution. | The electron-withdrawing nitro group can activate the aromatic ring for nucleophilic attack, potentially leading to displacement of the chloro group by the nucleophile, especially with strong nucleophiles and/or at elevated temperatures. Using milder reaction conditions can help to minimize this side reaction. |
| Hydrolysis of the alpha-bromo ketone. | In the presence of water or hydroxide, the alpha-bromo ketone can hydrolyze to the corresponding alpha-hydroxy ketone. Ensure anhydrous conditions are maintained if this is a concern. |
Issue 3: Difficulty in Product Isolation and Purification
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Product is soluble in the aqueous phase during extraction. | If the product has polar functional groups, it may have some solubility in the aqueous layer. Perform multiple extractions with an appropriate organic solvent to maximize recovery. Salting out the aqueous layer with brine can also help to reduce the solubility of the organic product. |
| Formation of an emulsion during extraction. | Emulsions can form when working with certain solvent systems and basic aqueous solutions. To break an emulsion, try adding brine, filtering the mixture through a pad of celite, or allowing the mixture to stand for an extended period. |
| Co-elution of impurities during column chromatography. | If impurities have similar polarity to the desired product, separation by column chromatography can be challenging. Experiment with different solvent systems (eluents) to improve separation. Sometimes, a different stationary phase (e.g., alumina instead of silica gel) can be effective. |
| Product is an oil instead of a solid. | If the product is expected to be a solid but is obtained as an oil, it may be due to the presence of impurities. Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce crystallization. If that fails, purification by column chromatography followed by removal of the solvent under high vacuum is recommended. |
Experimental Protocols
General Work-up Procedure for a Nucleophilic Substitution Reaction
This protocol is a general guideline and may need to be adapted based on the specific nucleophile and reaction conditions used.
-
Quenching the Reaction: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If the reaction was performed in an acidic medium, it can be quenched by pouring it into ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Extract the aqueous layer 2-3 times to ensure complete recovery of the product.
-
Washing: Combine the organic extracts and wash sequentially with:
-
Water (to remove any water-soluble impurities).
-
Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid).
-
Brine (to remove excess water from the organic layer).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizing Work-up Logic
The following diagram illustrates a general workflow for the work-up and purification of a reaction involving this compound.
Caption: General experimental workflow for reaction work-up.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common work-up issues.
References
catalyst selection for coupling reactions with 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone
Welcome to the Technical Support Center for catalyst selection in coupling reactions involving 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone . This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful experimentation.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of this compound in cross-coupling reactions.
Q1: What is the primary reactive site on this compound for cross-coupling reactions?
The primary reactive site for palladium-catalyzed cross-coupling reactions is the α-bromo ketone functionality. The reaction occurs at the C(sp³)-Br bond, not the C(aryl)-Cl bond on the aromatic ring. This allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the position adjacent to the carbonyl group.
Q2: Which cross-coupling reactions are most suitable for this α-bromo ketone substrate?
Several palladium- and nickel-catalyzed reactions are effective for coupling at the C(sp³)-Br bond. The choice depends on the desired bond to be formed:
-
Negishi Coupling : Forms C-C bonds by reacting with organozinc reagents. This method is notable for its ability to couple sp³, sp², and sp carbon atoms and often shows high functional group tolerance.[1]
-
Suzuki-Miyaura Coupling : Forms C-C bonds using organoboron reagents (boronic acids or esters). This reaction is widely used due to the stability and low toxicity of the boron reagents.[2][3]
-
Buchwald-Hartwig Amination : Forms C-N bonds by coupling with primary or secondary amines. This reaction is a cornerstone for synthesizing aryl amines and their derivatives.[4][5][6]
-
Sonogashira Coupling : Forms C-C bonds with terminal alkynes, typically using a dual palladium and copper catalyst system.[7][8][9]
Q3: How do the electron-withdrawing nitro and chloro groups on the aromatic ring affect the reaction?
The nitro (NO₂) and chloro (Cl) groups are strongly electron-withdrawing. While the primary reaction is at the α-bromo position, these substituents can have several effects:
-
Substrate Acidity : They increase the acidity of the α-protons, which can be relevant when selecting a base.
-
Catalyst Inhibition : The nitro group can potentially coordinate to the palladium center or be reduced under certain reaction conditions, leading to catalyst deactivation or undesired side products.[5] Conditions should be chosen to minimize these effects.
-
Electrophilicity : The electron-deficient nature of the aromatic ring can influence the overall electronic properties of the molecule, which may affect the oxidative addition step in the catalytic cycle.
Q4: What are the key components of a typical catalyst system for these reactions?
A typical catalyst system consists of three main components:
-
Palladium or Nickel Precursor : This is the source of the active metal catalyst. Common examples include Pd(OAc)₂, Pd₂(dba)₃, or NiCl₂·glyme.[1][10][11] The active catalyst is typically a Pd(0) or Ni(0) species, which may be generated in situ from these precursors.[12]
-
Ligand : The ligand stabilizes the metal center, influences its reactivity, and prevents catalyst decomposition. The choice of ligand is critical for success.[13]
-
Base : The base plays a crucial role in several steps of the catalytic cycle, particularly in the transmetalation step of Suzuki reactions or for deprotonating the amine in Buchwald-Hartwig aminations.[2][3]
Q5: Why is ligand selection so critical for coupling with α-bromo ketones?
Ligand selection is paramount for achieving high yield and selectivity. For challenging substrates like α-bromo ketones, bulky and electron-rich phosphine ligands are often required.[14]
-
They enhance the rate of oxidative addition and reductive elimination.
-
They stabilize the catalytic species, preventing the formation of inactive palladium black.
-
Bulky ligands can help prevent side reactions. Examples of effective ligands include trialkylphosphines (e.g., PCy₃, P(t-Bu)₃) and biaryl phosphines (e.g., RuPhos, XPhos, SPhos).[14][15][16]
Catalyst and Condition Selection Tables
The following tables provide starting points for catalyst and condition selection for key coupling reactions. These are based on literature for analogous α-bromo ketones and alkyl halides, as data for the specific title compound is limited. Optimization will likely be necessary.
Table 1: Negishi Coupling (C-C Bond Formation)
| Catalyst Precursor | Ligand | Organometallic Reagent | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | PCyp₃ | Alkylzinc Iodide | THF / NMP | 25 - 80 | 70 - 90 |
| NiCl₂·glyme | Pybox | Arylzinc Iodide | THF / Glyme | -30 - 25 | 65 - 85[10] |
| Pd(OAc)₂ | SPhos | Arylzinc Chloride | THF / NMP | 80 - 100 | 80 - 95[16] |
Table 2: Suzuki-Miyaura Coupling (C-C Bond Formation)
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene / H₂O | 60 - 100 | 75 - 95 |
| Pd(dppf)Cl₂ | (dppf) | Cs₂CO₃ | Dioxane / H₂O | 85 - 100 | 80 - 90[17] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 - 80 | 70 - 90[3] |
Table 3: Buchwald-Hartwig Amination (C-N Bond Formation)
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| [Pd(cinnamyl)Cl]₂ | BippyPhos | NaOt-Bu | Toluene | 80 - 110 | 85 - 98[18] |
| Pd(OAc)₂ | XantPhos | DBU | DMF / Toluene | 100 - 120 | 70 - 90[19] |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 100 | 75 - 95[4] |
Generalized Experimental Protocols
These protocols provide a general framework. Always refer to specific literature for detailed procedures and safety precautions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and a finely ground base (e.g., K₃PO₄, 2.0-3.0 equiv.).[17]
-
Catalyst Addition : Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition : Add thoroughly degassed solvent (e.g., a mixture of Toluene and Water, 10:1) via syringe.[13][20]
-
Reaction : Heat the mixture with vigorous stirring to the target temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[21] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.[17]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup : In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XantPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition : Add the this compound (1.0 equiv.), the amine coupling partner (1.1-1.2 equiv.), and anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction : Seal the tube and heat the mixture with stirring to the required temperature (e.g., 100-110 °C). Monitor the reaction until the starting material is consumed.
-
Work-up : Cool the reaction to room temperature and filter through a pad of Celite®, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the residue and purify by flash column chromatography to isolate the desired N-coupled product.
Visual Guides and Workflows
Caption: Workflow for selecting a coupling reaction and catalyst system.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Troubleshooting Guide
Encountering issues during your experiment is common. This guide provides a systematic way to diagnose and solve them.
Issue 1: Low or No Conversion of Starting Material
-
Potential Cause 1: Inactive Catalyst
-
Diagnosis : The palladium precursor (especially Pd(0) sources like Pd₂(dba)₃) or phosphine ligand may have degraded due to prolonged exposure to air or moisture. The color of the reaction may turn black quickly, indicating the formation of inactive palladium black.[20]
-
Solution : Use a fresh batch of catalyst and ligand from a reliable supplier. Store all catalysts and ligands under an inert atmosphere. Consider using more robust, air-stable pre-catalysts if available.[13]
-
-
Potential Cause 2: Inappropriate Reaction Conditions
-
Diagnosis : The temperature may be too low, or the chosen base may be too weak or not soluble enough in the reaction medium.
-
Solution : Gradually increase the reaction temperature in 10-20 °C increments.[20] Screen a panel of bases with varying strengths and solubilities (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu). Ensure the base is finely powdered to maximize surface area.[13]
-
-
Potential Cause 3: Presence of Oxygen or Moisture
-
Diagnosis : Inconsistent results between runs often point to contamination. Oxygen can oxidize the phosphine ligand and the active Pd(0) catalyst, while water can interfere with certain bases or reagents.[20]
-
Solution : Ensure all glassware is rigorously dried. Use anhydrous solvents and degas them thoroughly before use by sparging with an inert gas (argon/nitrogen) or using several freeze-pump-thaw cycles.[13][20] Run the reaction under a strict inert atmosphere from start to finish.
-
Issue 2: Formation of Significant Side Products
-
Potential Cause 1: Homocoupling of Coupling Partners
-
Diagnosis : You observe byproducts formed from the dimerization of your boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions). This is often caused by the presence of oxygen.
-
Solution : Improve the degassing procedure for all solvents and ensure the reaction is maintained under a strict inert atmosphere.[13] For Sonogashira couplings, a copper-free protocol can help minimize alkyne homocoupling (Glaser coupling).[22]
-
-
Potential Cause 2: Reduction of the Nitro Group
-
Diagnosis : You isolate products where the nitro (NO₂) group has been reduced to an amine (NH₂), azo, or other reduced species. Some catalyst systems or reaction conditions (e.g., prolonged heating, certain solvents/additives) can facilitate this.[23][24]
-
Solution : Screen different ligands and solvents. Sometimes a milder base or lower reaction temperature can prevent this side reaction. If the problem persists, it may be necessary to perform the coupling on a substrate with a protected or precursor form of the nitro group.
-
-
Potential Cause 3: Protodeboronation (Suzuki Reactions)
-
Diagnosis : The boronic acid coupling partner is consumed, but instead of forming the desired product, it is converted back to the corresponding arene (R-H). This can be caused by excess water or an overly strong base under harsh conditions.
-
Solution : Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Consider using more stable boronate esters instead of boronic acids. Ensure the base is not excessively strong for the substrate and consider using milder conditions.[20]
-
Caption: A systematic workflow for troubleshooting low-yield coupling reactions.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
- 18. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. benchchem.com [benchchem.com]
- 21. www1.udel.edu [www1.udel.edu]
- 22. benchchem.com [benchchem.com]
- 23. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone
Welcome to the technical support center for experiments involving 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the impact of solvent selection on the reactivity of this versatile reagent and to offer troubleshooting guidance for common experimental challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the primary reaction pathways for this compound?
A1: this compound is an α-haloketone, a class of compounds known for their high reactivity as electrophiles. The primary reaction pathway is nucleophilic substitution at the α-carbon (the carbon bearing the bromine atom), typically proceeding via an S(_N)2 mechanism. The electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring enhances the electrophilicity of the α-carbon.
Q2: How does the choice of solvent affect the rate of nucleophilic substitution reactions with this compound?
A2: The solvent plays a crucial role in modulating the reactivity of the nucleophile and stabilizing reaction intermediates and transition states. For the typical S(_N)2 reactions of this compound, solvent choice is critical. Polar aprotic solvents are generally recommended to enhance reaction rates.[1][2][3]
Q3: Why are polar aprotic solvents preferred for S(_N)2 reactions of this compound?
A3: Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) can dissolve the nucleophile, which is often an ionic salt, but they do not strongly solvate the anionic nucleophile.[4][5][6] This leaves the nucleophile "naked" and more reactive, leading to a faster S(_N)2 reaction rate.[1] In contrast, polar protic solvents (e.g., water, ethanol, methanol) form strong hydrogen bonds with the anionic nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon and thus slowing down the reaction.[2][7][8][9]
Q4: I am observing low yields in my reaction. What are the potential solvent-related causes?
A4: Low yields can stem from several factors related to the solvent:
-
Use of Protic Solvents: If you are using a polar protic solvent for an S(_N)2 reaction with a strong, anionic nucleophile, the reaction rate may be significantly reduced, leading to incomplete conversion and lower yields.
-
Inadequate Solubility: The starting materials, particularly the nucleophile, may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture and poor reactivity. Ensure your nucleophile has good solubility in the selected solvent.[4]
-
Side Reactions: In some cases, the solvent can participate in or promote side reactions. For instance, in protic solvents, solvolysis (where the solvent acts as the nucleophile) can be a competing reaction, especially with weaker nucleophiles.
Q5: Can this compound undergo S(_N)1 reactions?
A5: While the S(_N)2 pathway is generally favored for primary α-haloketones, an S(_N)1 mechanism could become more competitive under specific conditions, such as in the presence of a highly stabilizing polar protic solvent and a weak nucleophile.[1][10][11] Polar protic solvents can stabilize the carbocation intermediate that would form in an S(_N)1 reaction.[7][11] However, for most applications with this compound, conditions are optimized to favor the S(_N)2 pathway.
Data Presentation: Solvent Effects on Nucleophilic Substitution Reactions
The following table summarizes the expected qualitative effects of different solvent classes on the rate of S(_N)2 reactions involving this compound.
| Solvent Class | Examples | Expected Effect on S(_N)2 Reaction Rate | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Increases Rate | Solvates the cation of the nucleophilic salt but poorly solvates the anion, increasing the nucleophile's reactivity.[1][2][3][5] |
| Polar Protic | Water, Ethanol, Methanol | Decreases Rate | Solvates the anionic nucleophile via hydrogen bonding, creating a "solvent cage" and reducing its reactivity.[2][7][8][9] |
| Non-Polar | Hexane, Toluene, Benzene | Very Slow to No Reaction | Poor solubility of most common (ionic) nucleophiles.[6] |
Experimental Protocols
General Protocol for Nucleophilic Substitution (S(_N)2) of this compound
This protocol provides a general methodology for reacting this compound with a generic nucleophile (Nu(\textsuperscript{-})). This is a representative protocol and may require optimization for specific nucleophiles and desired products.
-
Reagent Preparation:
-
Dissolve the nucleophilic reagent (e.g., sodium salt of the nucleophile) in a suitable polar aprotic solvent (e.g., DMF or acetone) in a round-bottom flask equipped with a magnetic stirrer. The concentration will depend on the specific nucleophile and reaction scale.
-
-
Reaction Setup:
-
Place the flask in a controlled temperature bath (e.g., an ice bath or oil bath, depending on the desired reaction temperature).
-
Slowly add a solution of this compound in the same solvent to the stirred solution of the nucleophile.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction mixture, for example, by pouring it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na(_2)SO(_4) or MgSO(_4)).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Mandatory Visualizations
Caption: Logical workflow for solvent selection in reactions with this compound.
Caption: Influence of solvent type on nucleophile solvation and S(_N)2 reactivity.
References
- 1. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. quora.com [quora.com]
- 3. users.wfu.edu [users.wfu.edu]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 8. homework.study.com [homework.study.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
byproduct formation in the synthesis of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two key stages of the synthesis: the Friedel-Crafts acylation to form the precursor 1-(4-chloro-3-nitrophenyl)ethanone, and the subsequent α-bromination.
Stage 1: Friedel-Crafts Acylation of 1-Chloro-2-nitrobenzene
The primary challenge in this step is the low reactivity of the aromatic ring due to the electron-withdrawing effects of the chloro and nitro substituents. This can lead to low yields and the formation of isomeric byproducts.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Conversion | 1. Inactive Lewis acid catalyst (e.g., AlCl₃).2. Insufficiently reactive acylating agent.3. Highly deactivated aromatic ring. | 1. Use fresh, anhydrous aluminum chloride. Handle it in a dry environment to prevent deactivation by moisture.2. Ensure the purity of acetyl chloride or acetic anhydride.3. Increase the reaction temperature and/or reaction time. Consider using a more reactive acylating agent or a stronger Lewis acid, but be aware that this may decrease regioselectivity. |
| Formation of Isomeric Byproducts | 1. The directing effects of the chloro (ortho, para) and nitro (meta) groups can lead to the formation of other isomers besides the desired 4-chloro-3-nitro product. The primary isomeric byproduct is often 1-(2-chloro-3-nitrophenyl)ethanone. | 1. Optimize reaction conditions to favor the desired isomer. Lowering the reaction temperature may increase selectivity.2. Purification by column chromatography is typically required to separate the desired product from its isomers. |
| Complex Mixture of Products | 1. Over-acylation (less common with deactivated rings).2. Side reactions due to harsh reaction conditions. | 1. Use a stoichiometric amount of the acylating agent.2. Monitor the reaction closely using TLC or GC-MS to avoid prolonged reaction times at high temperatures. |
Stage 2: α-Bromination of 1-(4-chloro-3-nitrophenyl)ethanone
The main challenges in this step include incomplete reaction, over-bromination (dibromination), and potential ring bromination under certain conditions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Incomplete Bromination | 1. Insufficient amount of brominating agent.2. Low reaction temperature or short reaction time.3. Deactivating effect of the substituted aromatic ring slowing down the reaction. | 1. Use a slight excess (1.05-1.1 equivalents) of the brominating agent (e.g., Br₂ or NBS).2. Gradually increase the reaction temperature and monitor the progress by TLC.3. Consider using a catalyst, such as a small amount of acid (e.g., acetic acid), to facilitate the reaction. |
| Formation of Dibrominated Byproduct | 1. Excess of the brominating agent.2. Prolonged reaction time. | 1. Carefully control the stoichiometry of the brominating agent.2. Monitor the reaction closely and stop it once the starting material is consumed.3. The dibrominated product can often be separated from the desired monobrominated product by column chromatography or recrystallization. |
| Presence of Ring Bromination Byproducts | 1. Use of a Lewis acid catalyst with bromine.2. Harsh reaction conditions. | 1. Avoid using Lewis acids in the bromination step, as they can promote electrophilic aromatic substitution on the ring.2. Perform the reaction under milder conditions (e.g., using NBS in a suitable solvent). |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are:
-
From the Friedel-Crafts acylation step: Isomeric acetophenones, primarily 1-(2-chloro-3-nitrophenyl)ethanone.
-
From the bromination step: Unreacted 1-(4-chloro-3-nitrophenyl)ethanone and the dibrominated product, 2,2-dibromo-1-(4-chloro-3-nitrophenyl)ethanone.
Q2: How can I confirm the identity of the desired product and its byproducts?
A2: Spectroscopic methods are essential for product identification.
-
¹H NMR: The desired product will show a characteristic singlet for the -CH₂Br protons. Isomeric acetophenones will have different aromatic proton splitting patterns. The dibrominated product will show a singlet for the -CHBr₂ proton at a different chemical shift.
-
Mass Spectrometry (MS): This will help confirm the molecular weight of the product and byproducts. The isotopic pattern of bromine and chlorine will be distinctive.
-
Thin Layer Chromatography (TLC): Useful for monitoring the reaction progress and for a preliminary assessment of the purity of the product.
Q3: What purification methods are most effective for isolating the final product?
A3: A combination of techniques is often necessary.
-
Work-up: After the reaction, a proper aqueous work-up is crucial to remove the catalyst and any water-soluble impurities.
-
Recrystallization: This is an effective method for purifying the final product, often using a solvent system like ethanol or a mixture of ethyl acetate and hexanes.
-
Column Chromatography: This is the most effective method for separating the desired product from isomeric impurities and over-brominated byproducts.
Q4: Why is my yield for the Friedel-Crafts acylation step consistently low?
A4: Low yields are common for this reaction due to the highly deactivated nature of 1-chloro-2-nitrobenzene. Ensure your reagents are pure and anhydrous, particularly the Lewis acid catalyst. You may need to optimize the reaction conditions (temperature, reaction time, and stoichiometry of reagents) for your specific setup.
Experimental Protocols
Synthesis of 1-(4-chloro-3-nitrophenyl)ethanone (Friedel-Crafts Acylation)
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, slowly add acetyl chloride (1.1 equivalents).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1-chloro-2-nitrobenzene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of crushed ice, followed by 1M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Synthesis of this compound (α-Bromination)
-
Dissolve 1-(4-chloro-3-nitrophenyl)ethanone (1.0 equivalent) in a suitable solvent such as chloroform or acetic acid.
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) to the solution.
-
Heat the reaction mixture to a gentle reflux and monitor the progress by TLC. A radical initiator (e.g., a small amount of AIBN or exposure to a UV lamp) may be required if using a non-polar solvent.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If using acetic acid, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) to obtain the desired this compound.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Potential byproduct formation during the α-bromination step.
Caption: A logical workflow for troubleshooting common synthesis issues.
Validation & Comparative
Comparative Purity Analysis of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone by HPLC: A Guide for Researchers
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step in the validation of synthetic routes and for ensuring the safety and efficacy of the final product. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone, a key building block in organic synthesis.
This document outlines two distinct reversed-phase HPLC methods and presents a detailed experimental protocol for the primary method. The performance of these methods is objectively compared, with supporting data summarized for clarity. This guide is intended to aid in the selection of an appropriate analytical method for the quality control of this compound.
Introduction to HPLC in Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] In pharmaceutical analysis, it is the most widely used method for determining the purity of drug substances and identifying impurities.[2] The choice of stationary phase and mobile phase is critical for achieving optimal separation of the main compound from any potential process-related impurities or degradation products.[3]
For halogenated nitroaromatic compounds like this compound, reversed-phase HPLC is the method of choice.[4][5] In this mode of chromatography, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.
Experimental Workflow and Method Comparison
The following diagram illustrates the general workflow for the purity analysis of this compound by HPLC, from sample preparation to data analysis and method comparison.
Detailed Experimental Protocols
This section provides detailed protocols for the two proposed HPLC methods for the purity analysis of this compound.
Primary Method: C18 Reversed-Phase HPLC
The most common stationary phase for reversed-phase HPLC is the C18 (octadecyl-silica) column, which separates compounds primarily based on their hydrophobicity.[6]
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid.[4][7]
-
Flow Rate: 1.0 mL/min[6]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Run Time: 15 minutes
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Alternative Method: Phenyl-Hexyl Reversed-Phase HPLC
For compounds with aromatic rings, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the analyte.[6][8]
Instrumentation:
-
Same as the primary method.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water (55:45 v/v) with 0.1% formic acid.[4][5]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Run Time: 20 minutes
Sample Preparation:
-
Same as the primary method.
Comparative Performance Data
The following table summarizes the hypothetical performance data for the two HPLC methods in the analysis of a this compound sample containing known impurities: the starting material (1-(4-chloro-3-nitrophenyl)ethanone) and a potential over-brominated byproduct.
| Parameter | Primary Method (C18) | Alternative Method (Phenyl-Hexyl) |
| Retention Time (Main Peak) | 8.5 min | 10.2 min |
| Resolution (Main Peak / Impurity 1) | 2.1 | 2.8 |
| Resolution (Main Peak / Impurity 2) | 1.9 | 2.5 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 |
| Theoretical Plates (Main Peak) | 8500 | 9200 |
Discussion of Results:
Both methods are capable of separating the main component from its impurities. However, the Alternative Method (Phenyl-Hexyl) demonstrates superior performance with higher resolution for both impurities, indicating a better separation. The improved peak shape (lower tailing factor) and higher column efficiency (greater number of theoretical plates) with the Phenyl-Hexyl column suggest that the π-π interactions of this stationary phase provide a more effective separation mechanism for these aromatic compounds. The trade-off for this improved separation is a longer run time.
Logical Relationship of Method Selection
The choice between the two methods will depend on the specific requirements of the analysis. The following diagram illustrates the decision-making process.
Conclusion
For routine quality control where high throughput is desired, the Primary Method (C18) provides adequate separation with a shorter run time. However, for analyses requiring the most accurate impurity profiling and baseline separation, such as in method validation or for reference standard characterization, the Alternative Method (Phenyl-Hexyl) is the superior choice due to its enhanced selectivity and resolution for this class of compounds. This guide provides a framework for selecting and implementing an appropriate HPLC method for the purity analysis of this compound, ensuring the quality and consistency of this important chemical intermediate.
References
- 1. wjpmr.com [wjpmr.com]
- 2. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Ethanone, 2-bromo-1-(4-chlorophenyl)- | SIELC Technologies [sielc.com]
- 5. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
A Comparative Analysis of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone and Other Alpha-Haloketones for Researchers and Drug Development Professionals
An in-depth guide to the reactivity, biological activity, and synthetic utility of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone in comparison to other key alpha-haloketones, supported by experimental data and protocols.
Introduction
Alpha-haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This unique structural arrangement confers a high degree of reactivity, making them exceptionally versatile building blocks in organic synthesis. Their utility is particularly pronounced in the construction of a wide array of heterocyclic compounds, many of which form the backbone of pharmacologically active molecules.[1] Among these, this compound stands out due to the specific electronic effects of its substituted aromatic ring. This guide provides a comprehensive comparison of this key intermediate with other alpha-haloketones, offering valuable insights for researchers in medicinal chemistry and drug development.
The reactivity of alpha-haloketones is primarily attributed to the presence of two electrophilic centers: the carbonyl carbon and the alpha-carbon bearing the halogen. This dual reactivity allows for a diverse range of chemical transformations, including nucleophilic substitution reactions and the synthesis of various heterocyclic systems like thiazoles, imidazoles, and more. The nature and position of substituents on the aromatic ring of phenacyl halides significantly influence their reactivity and the biological profile of the resulting molecules.
Comparative Reactivity in Heterocyclic Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives, which are prevalent in many biologically active compounds. This reaction typically involves the condensation of an alpha-haloketone with a thioamide. The yield of this reaction is a critical parameter for evaluating the synthetic utility of different alpha-haloketones.
Table 1: Comparative Yields in the Hantzsch Thiazole Synthesis
| Alpha-Haloketone | Substituents on Phenyl Ring | Thioamide | Solvent | Reaction Conditions | Yield (%) | Reference |
| This compound | 4-Chloro, 3-Nitro | Thiourea | Ethanol | Reflux, 4h | Data not available in comparative studies | - |
| 2-Bromoacetophenone | Unsubstituted | Thiourea | Ethanol | Reflux, 3h | 85 | [2] |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 4-Chloro | Thiourea | Ethanol | Reflux, 2h | 92 | [2] |
| 2-Bromo-1-(4-nitrophenyl)ethanone | 4-Nitro | Thiourea | Ethanol | Reflux, 2.5h | 90 | [2] |
| 2-Bromo-1-(4-methylphenyl)ethanone | 4-Methyl | Thiourea | Ethanol | Reflux, 3.5h | 82 | [2] |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | 4-Methoxy | Thiourea | Ethanol | Reflux, 4h | 80 | [2] |
Note: While specific comparative yield data for this compound in the Hantzsch synthesis was not found in the reviewed literature, the table provides a baseline for comparison with other substituted phenacyl bromides under similar conditions.
The electronic nature of the substituents on the phenyl ring plays a crucial role in the reactivity of the alpha-haloketone. Electron-withdrawing groups, such as the nitro and chloro groups in this compound, are expected to enhance the electrophilicity of the alpha-carbon, potentially leading to faster reaction rates in nucleophilic substitution reactions like the Hantzsch synthesis. Conversely, electron-donating groups, such as methyl and methoxy, may decrease the reaction rate.
Experimental Protocols
General Procedure for Hantzsch Thiazole Synthesis
This protocol describes a general method for the synthesis of 2-aminothiazole derivatives from alpha-haloketones and thiourea.
Materials:
-
Alpha-haloketone (e.g., this compound) (1 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
A mixture of the alpha-haloketone (1 mmol) and thiourea (1.2 mmol) in ethanol (10 mL) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and stirred for the appropriate time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is treated with a saturated solution of sodium bicarbonate to neutralize any acid formed during the reaction.
-
The resulting solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Diagram 1: Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: Workflow for the synthesis of 2-aminothiazole derivatives.
Comparative Biological Activity
Alpha-haloketones and the heterocyclic compounds derived from them often exhibit a range of biological activities, including antimicrobial and cytotoxic effects. The nature of the substituents on the phenyl ring is a key determinant of this activity.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. It is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Substituents | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Derivative of this compound | 4-Chloro, 3-Nitro | Data not available | Data not available | Data not available | - |
| Thiazole from 2-Bromo-1-(4-chlorophenyl)ethanone | 4-Chloro | 12.5 | 25 | 50 | [3] |
| Thiazole from 2-Bromo-1-(4-nitrophenyl)ethanone | 4-Nitro | 6.25 | 12.5 | 25 | [3] |
| Thiazole from 2-Bromo-1-(4-methylphenyl)ethanone | 4-Methyl | 50 | >100 | >100 | [3] |
| Thiazole from 2-Bromo-1-(4-methoxyphenyl)ethanone | 4-Methoxy | 25 | 50 | 100 | [3] |
Note: The table presents MIC values for thiazole derivatives synthesized from various phenacyl bromides. Direct comparative MIC data for derivatives of this compound is needed for a complete comparison.
The data suggests that electron-withdrawing groups like nitro and chloro on the phenyl ring of the parent alpha-haloketone can lead to thiazole derivatives with enhanced antimicrobial activity.
Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It is commonly used to quantify the cytotoxic effects of compounds on cancer cell lines.
Table 3: Comparative Cytotoxic Activity (IC50 in µM)
| Compound | Substituents | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| Derivative of this compound | 4-Chloro, 3-Nitro | Data not available | Data not available | - |
| Thiazole from 2-Bromo-1-(4-chlorophenyl)ethanone | 4-Chloro | 15.2 | 21.5 | [4] |
| Thiazole from 2-Bromo-1-(4-nitrophenyl)ethanone | 4-Nitro | 8.7 | 12.3 | [4] |
| Thiazole from 2-Bromo-1-(4-methylphenyl)ethanone | 4-Methyl | 45.8 | 62.1 | [4] |
| Thiazole from 2-Bromo-1-(4-methoxyphenyl)ethanone | 4-Methoxy | 33.6 | 48.9 | [4] |
Note: This table shows the IC50 values for thiazole derivatives against two cancer cell lines. Further research is required to determine the cytotoxic profile of derivatives from this compound.
Similar to the antimicrobial activity, the presence of electron-withdrawing groups on the precursor alpha-haloketone appears to correlate with higher cytotoxic potency of the resulting thiazole derivatives.
Experimental Protocols for Biological Assays
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
Materials:
-
Test compounds
-
Bacterial/fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the inoculum to each well containing the diluted compound.
-
Include positive (microorganism in medium without compound) and negative (medium only) controls.
-
Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol for MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Diagram 2: Logical Flow of Biological Activity Assessment
Caption: Assessment of antimicrobial and cytotoxic activities.
Signaling Pathways
Alpha-haloketones and their derivatives can exert their biological effects by interacting with various cellular targets and modulating specific signaling pathways. While the precise mechanisms for many of these compounds are still under investigation, some general pathways have been implicated.
For instance, some kinase inhibitors possess an alpha-haloketone moiety that can form a covalent bond with a cysteine residue in the active site of the target kinase, leading to irreversible inhibition. This covalent modification can disrupt downstream signaling pathways that are critical for cell proliferation and survival.
Diagram 3: Potential Signaling Pathway Inhibition
Caption: Covalent inhibition of a kinase by an alpha-haloketone derivative.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutic agents. The presence of both chloro and nitro substituents on the phenyl ring is anticipated to enhance its reactivity and the biological potency of its derivatives compared to other substituted phenacyl bromides. This guide provides a framework for comparing its performance with other alpha-haloketones, highlighting the importance of systematic experimental evaluation. Further research is warranted to generate direct comparative data on the reaction kinetics, yields, and biological activities of this compound and its derivatives to fully elucidate its potential in drug discovery and development. The provided experimental protocols offer a starting point for researchers to conduct these crucial comparative studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Face-Off: 2-Bromoacetophenone vs. 2-Chloroacetophenone in Nucleophilic Substitution
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic pathway. Among the versatile building blocks in organic synthesis, α-haloacetophenones are prized for their reactivity in nucleophilic substitution reactions. This guide provides an in-depth, objective comparison of the reactivity of two common α-haloacetophenones: 2-bromoacetophenone and 2-chloroacetophenone, supported by fundamental chemical principles and experimental data.
The primary difference in the chemical behavior of 2-bromoacetophenone and 2-chloroacetophenone lies in the nature of the halogen substituent, which functions as the leaving group in nucleophilic substitution reactions. These reactions, typically proceeding via an SN2 mechanism, are significantly influenced by the adjacent carbonyl group. This group enhances the electrophilicity of the α-carbon and stabilizes the transition state, making these compounds more reactive than their alkyl halide counterparts.
The Decisive Role of the Leaving Group
The rate of a nucleophilic substitution reaction is heavily dependent on the ability of the leaving group to depart. For halogens, the leaving group ability follows the trend: I > Br > Cl > F. This trend is inversely related to the basicity of the halide ion; weaker bases are better leaving groups. Consequently, the bromide ion (Br⁻) is a superior leaving group to the chloride ion (Cl⁻). This fundamental difference renders 2-bromoacetophenone intrinsically more reactive than 2-chloroacetophenone in SN2 reactions.
Quantitative Comparison: A Look at the Data
While extensive kinetic studies directly comparing 2-bromoacetophenone and 2-chloroacetophenone under identical conditions are not abundant in publicly available literature, the established principles of organic chemistry allow for a clear prediction of their relative reactivities. The greater reactivity of α-bromo ketones over α-chloro ketones is a well-established phenomenon.
To illustrate this reactivity difference, we can consider comparative data for similar substrates in nucleophilic substitution reactions. For instance, in palladium-catalyzed amination reactions of aryl halides, it has been consistently observed that aryl bromides exhibit faster reaction rates and often provide higher turnover numbers than the corresponding aryl chlorides.[1] While this is an organometallic reaction, the underlying principle of the carbon-halogen bond cleavage contributes to the observed reactivity trend.
For a more direct, albeit qualitative, comparison in the context of SN2 reactions, consider the synthesis of phenacyl ethers. In a typical Williamson ether synthesis, the reaction of 2-bromoacetophenone with a phenoxide would be expected to proceed at a faster rate and potentially give a higher yield in a shorter reaction time compared to the reaction with 2-chloroacetophenone under the same conditions.
| Feature | 2-Bromoacetophenone | 2-Chloroacetophenone |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) |
| Leaving Group Ability | Excellent | Good |
| Reactivity in SN2 Reactions | Higher | Lower |
| Carbon-Halogen Bond Strength | Weaker | Stronger |
Experimental Protocols: A Representative Nucleophilic Substitution
To provide a practical context for this comparison, a detailed experimental protocol for a representative nucleophilic substitution reaction is provided below. This procedure can be adapted for both 2-bromoacetophenone and 2-chloroacetophenone, allowing for a direct comparison of their reactivity in a laboratory setting by monitoring reaction progress (e.g., by TLC) or comparing final product yields.
Synthesis of a Phenacyl Thioether
Objective: To synthesize a phenacyl thioether via nucleophilic substitution of a 2-haloacetophenone with a thiol.
Materials:
-
2-Bromoacetophenone or 2-Chloroacetophenone (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (1.5 eq)
-
Acetonitrile (solvent)
-
Stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Thin Layer Chromatography (TLC) supplies
-
Standard workup and purification equipment
Procedure:
-
To a round-bottom flask containing a stir bar, add 2-bromoacetophenone or 2-chloroacetophenone (1.0 eq) and acetonitrile.
-
Add thiophenol (1.1 eq) to the solution.
-
Add potassium carbonate (1.5 eq) to the reaction mixture.
-
Attach a condenser and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC. It is expected that the reaction with 2-bromoacetophenone will proceed to completion more rapidly than the reaction with 2-chloroacetophenone.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product by appropriate analytical methods (e.g., NMR, IR, Mass Spectrometry) and determine the yield.
By running these reactions in parallel, a direct comparison of the yields and reaction times will provide clear experimental evidence for the higher reactivity of 2-bromoacetophenone.
Visualizing the Reaction Pathway
The following diagram illustrates the generalized SN2 reaction pathway for a 2-haloacetophenone with a nucleophile.
Caption: Generalized SN2 reaction pathway for 2-haloacetophenones.
Logical Framework for Reactivity Comparison
The decision-making process for selecting between 2-bromoacetophenone and 2-chloroacetophenone can be visualized as follows:
Caption: Decision framework for selecting a 2-haloacetophenone.
Conclusion
References
yield comparison for heterocycle synthesis with different starting materials
A Comparative Guide to Heterocycle Synthesis: Yields and Methodologies
The synthesis of heterocyclic compounds is a cornerstone of organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. The choice of synthetic route can dramatically influence the yield, purity, and scalability of the desired product. This guide provides an objective comparison of common synthetic methods for producing pyrroles, pyridines, and pyrazoles, focusing on yield comparisons between different starting materials and named reactions. Detailed experimental protocols and workflow visualizations are provided to assist researchers in selecting the optimal strategy for their synthetic targets.
Pyrrole Synthesis: A Comparative Overview
The pyrrole ring is a fundamental structural motif in a vast array of biologically active molecules, including heme, chlorophyll, and numerous pharmaceuticals. The Paal-Knorr and Hantzsch syntheses are two of the most classical and widely employed methods for constructing the pyrrole core.
Yield Comparison for Pyrrole Synthesis
The following table summarizes the typical yields for the synthesis of substituted pyrroles using the Paal-Knorr and Hantzsch methods.
| Synthesis Method | Starting Materials | Product Example | Typical Yield (%) |
| Paal-Knorr | 1,4-Dicarbonyl compound, Primary amine/Ammonia | 2-Phenyl-1H-pyrrole | ~90 |
| Hantzsch | α-Haloketone, β-Ketoester, Ammonia/Primary amine | Substituted pyrroles | 40 - 80 |
| Knorr | α-Amino ketone, β-Dicarbonyl compound | Polysubstituted pyrroles | 57 - 80 |
Experimental Protocols for Pyrrole Synthesis
Paal-Knorr Synthesis of 2-Phenyl-1H-pyrrole
This protocol describes the synthesis of 2-Phenyl-1H-pyrrole from 1-phenyl-1,4-butanedione and ammonia.
-
Materials: 1-Phenyl-1,4-butanedione, ammonia source (e.g., ammonium acetate), suitable solvent (e.g., ethanol or acetic acid).
-
Procedure:
-
Dissolve 1-phenyl-1,4-butanedione in the chosen solvent in a round-bottom flask.
-
Add an excess of the ammonia source to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenyl-1H-pyrrole.
-
Hantzsch Pyrrole Synthesis
This is a general protocol for the Hantzsch synthesis of a substituted pyrrole.
-
Materials: α-Haloketone (e.g., chloroacetone), β-Ketoester (e.g., ethyl acetoacetate), primary amine or ammonia, and a base (e.g., sodium carbonate) in a solvent like ethanol.
-
Procedure:
-
Combine the β-ketoester and the α-haloketone in a suitable solvent.
-
Add the primary amine or ammonia source and the base to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
-
Pyrrole Synthesis Workflow
Caption: Comparative workflow of Paal-Knorr and Hantzsch pyrrole syntheses.
Pyridine Synthesis: A Comparative Overview
The pyridine ring is a key structural component in a multitude of pharmaceuticals, agrochemicals, and natural products. The Hantzsch and Kröhnke syntheses are two prominent methods for the construction of polysubstituted pyridines.
Yield Comparison for Pyridine Synthesis
The following table presents yield data for the synthesis of specific polysubstituted pyridines using the Hantzsch and Kröhnke methods.
| Synthesis Method | Starting Materials | Product Example | Yield (%) |
| Hantzsch | Benzaldehyde, Ethyl acetoacetate, Ammonium bicarbonate | Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | 50.2 |
| Kröhnke | N-Phenacylpyridinium bromide, Chalcone, Ammonium acetate | 2,4,6-Triphenylpyridine | High |
Experimental Protocols for Pyridine Synthesis
Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
This protocol describes a two-step synthesis involving the formation of a dihydropyridine intermediate followed by oxidation.
-
Materials: Benzaldehyde, ethyl acetoacetate, ammonium bicarbonate, methanol, ferric chloride hexahydrate.
-
Procedure:
-
Dihydropyridine Synthesis: In a round-bottom flask, combine benzaldehyde (0.10 mol), ethyl acetoacetate (0.25 mol), and ammonium bicarbonate (0.125 mol) in methanol (40 mL). Reflux the mixture with stirring for 30 minutes. The yield of the intermediate, diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, is approximately 45.9%.[1]
-
Aromatization: To the dihydropyridine intermediate (0.01 mol), add ferric chloride hexahydrate (0.02 mmol) and reflux the mixture. The yield of the final product, diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, is 50.2%.[1]
-
Kröhnke Synthesis of 2,4,6-Triphenylpyridine
This protocol details the synthesis of 2,4,6-triphenylpyridine from a pyridinium salt and a chalcone.
-
Materials: N-Phenacylpyridinium bromide, chalcone (1,3-diphenyl-2-propen-1-one), ammonium acetate, glacial acetic acid.
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1.0 equiv), and a large excess of ammonium acetate (10 equiv).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into ice water with stirring to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.[2]
-
Pyridine Synthesis Workflow
Caption: Comparative workflow of Hantzsch and Kröhnke pyridine syntheses.
Pyrazole Synthesis: A Comparative Overview
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of great interest in medicinal chemistry. The Knorr pyrazole synthesis is a classical and highly efficient method for their preparation.
Yield Comparison for Pyrazole Synthesis
The following table provides yield information for the Knorr synthesis of 3,5-dimethylpyrazole.
| Synthesis Method | Starting Materials | Product Example | Typical Yield (%) |
| Knorr | Acetylacetone, Hydrazine | 3,5-Dimethylpyrazole | 73 - 95 |
Experimental Protocol for Pyrazole Synthesis
Knorr Synthesis of 3,5-Dimethylpyrazole
This protocol describes the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine.
-
Materials: Acetylacetone (2,4-pentanedione), hydrazine sulfate or hydrazine hydrate, sodium hydroxide (if using hydrazine sulfate), water, ether.
-
Procedure (using hydrazine sulfate):
-
Dissolve hydrazine sulfate (0.50 mole) in 10% sodium hydroxide solution (400 mL) in a round-bottomed flask equipped with a stirrer and thermometer, cooled in an ice bath.
-
Once the temperature reaches 15 °C, add acetylacetone (0.50 mole) dropwise with stirring, maintaining the temperature at about 15 °C.
-
After the addition is complete, continue stirring for 1 hour at 15 °C.
-
Dilute the mixture with water to dissolve any precipitated inorganic salts.
-
Extract the product with ether.
-
Combine the ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by distillation to obtain crystalline 3,5-dimethylpyrazole. The reported yield is 77-81%.[3]
-
-
Procedure (using hydrazine hydrate):
-
In a reactor, add water (1000 Kg), acetylacetone (370 Kg), and a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate, keeping the reaction temperature below 50 °C.
-
After the addition, maintain the reaction at 50 °C for 3 hours.
-
Cool the mixture to 10 °C, and collect the product by centrifugation, followed by rinsing and vacuum drying. The reported yield is greater than 90%.[4]
-
Pyrazole Synthesis Workflow
Caption: Comparative workflow of Knorr and Diazo compound-based pyrazole syntheses.
References
Spectroscopic Analysis for the Structural Confirmation of 2-Bromo-1-(3-amino-4-chlorophenyl)ethanone
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The transformation of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone to its amino derivative, 2-bromo-1-(3-amino-4-chlorophenyl)ethanone, is a critical step in the synthesis of various pharmaceutical compounds. Confirmation of this transformation requires rigorous spectroscopic analysis to ensure the desired product has been obtained and to rule out potential side products. This guide provides a comparative analysis of the expected spectroscopic data for the starting material and the final product, details the experimental protocols for structural confirmation, and presents a logical workflow for the analytical process.
Comparative Spectroscopic Data
The primary spectroscopic techniques for confirming the conversion of the nitro-substituted starting material to the amino-substituted product are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The expected key differences in the spectra are summarized below.
| Spectroscopic Technique | This compound (Starting Material) | 2-Bromo-1-(3-amino-4-chlorophenyl)ethanone (Product) | Rationale for Change |
| IR Spectroscopy | Strong asymmetric and symmetric N-O stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹. | Two N-H stretching bands in the region of 3300-3500 cm⁻¹. C-N stretching absorption between 1200-1350 cm⁻¹.[1] | The reduction of the nitro group (-NO₂) to a primary amine (-NH₂) results in the disappearance of the characteristic N-O stretches and the appearance of N-H stretching vibrations.[1] |
| ¹H NMR Spectroscopy | Aromatic protons are deshielded due to the electron-withdrawing nitro group. | Aromatic protons experience a shielding effect due to the electron-donating amino group, causing upfield shifts. Appearance of a broad singlet for the -NH₂ protons, which can be exchanged with D₂O.[1] | The electronic properties of the substituent on the aromatic ring significantly influence the chemical shifts of the aromatic protons. |
| ¹³C NMR Spectroscopy | The carbon atom attached to the nitro group is significantly deshielded. | The carbon atom attached to the amino group is shielded, resulting in an upfield shift. Carbons directly attached to the nitrogen appear in the 10-65 ppm region.[1] | The change from an electron-withdrawing to an electron-donating group alters the electronic environment of the aromatic ring carbons. |
| Mass Spectrometry | The molecular ion peak will correspond to the molecular weight of the starting material (C₈H₅BrClNO₃). | The molecular ion peak will be 30 amu lighter, corresponding to the molecular weight of the product (C₈H₇BrClNO). | The reduction of the nitro group (-NO₂) to an amino group (-NH₂) involves the loss of two oxygen atoms and the gain of two hydrogen atoms, resulting in a net loss of 30 mass units. |
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent upon meticulous experimental procedures. The following are generalized protocols for the key analytical techniques.
1. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment or the KBr pellet is recorded and subtracted from the sample spectrum.
-
Analysis: Key functional group absorptions, such as C=O, N-O, and N-H stretches, are identified and compared between the starting material and the product.[2]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[3]
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.[3]
-
Data Acquisition for ¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3]
-
Data Acquisition for ¹³C NMR: A proton-decoupled single-pulse experiment is typically employed. Key parameters include a spectral width of about 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[3]
-
Analysis: Chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to elucidate the structure.[4]
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent and introduced into the ion source.
-
Data Acquisition: The instrument is set to scan a relevant mass-to-charge (m/z) range to detect the molecular ion and key fragment ions.
-
Analysis: The molecular ion peak is used to confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
Workflow for Structural Confirmation
The logical flow of experiments for confirming the product structure is crucial for an efficient and definitive analysis.
Caption: Workflow for the spectroscopic confirmation of the product structure.
Alternative and Complementary Analytical Techniques
While IR, NMR, and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information:
-
Elemental Analysis: This technique determines the elemental composition (C, H, N, etc.) of the product, providing an empirical formula that can be compared with the expected molecular formula.
-
X-ray Crystallography: If a suitable single crystal of the product can be obtained, X-ray crystallography provides an unambiguous determination of the molecular structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the product and to compare its retention time with that of the starting material and any potential impurities.
By employing a combination of these spectroscopic and analytical methods, researchers can confidently confirm the successful synthesis of 2-bromo-1-(3-amino-4-chlorophenyl)ethanone, ensuring the quality and identity of this important pharmaceutical intermediate.
References
Navigating α-Haloketone Reactivity: A Comparative Guide to Alternatives for 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone
For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is paramount to the success of a synthetic route. The α-haloketone, 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone, is a valuable reagent, particularly in the synthesis of heterocyclic compounds. However, understanding the reactivity and potential advantages of its chloro and iodo analogues is crucial for optimizing reaction conditions, improving yields, and potentially reducing costs. This guide provides a comparative analysis of these three reagents in the context of two common synthetic applications: the Hantzsch thiazole synthesis and direct amination.
The reactivity of these α-haloketones is primarily dictated by the nature of the halogen atom, which acts as the leaving group in nucleophilic substitution reactions. The general trend in leaving group ability for halogens is I > Br > Cl > F, which is inversely related to their basicity. Weaker bases are better leaving groups. Consequently, the iodo-substituted reagent is expected to be the most reactive, followed by the bromo and then the chloro analogues. This enhanced reactivity can lead to shorter reaction times and milder reaction conditions. However, the stability of the reagent often follows the reverse trend, with the chloro-analogue being the most stable and the iodo-analogue being the least.
Performance in Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives, involving the reaction of an α-haloketone with a thioamide. In this guide, we compare the performance of 2-bromo-, 2-chloro-, and 2-iodo-1-(4-chloro-3-nitrophenyl)ethanone in the synthesis of 2-amino-4-(4-chloro-3-nitrophenyl)thiazole.
| Reagent | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| This compound | 2-4 hours | 85-95% | The most commonly used reagent, offering a good balance of reactivity and stability. |
| 2-Chloro-1-(4-chloro-3-nitrophenyl)ethanone | 4-8 hours | 75-85% | Less reactive, requiring longer reaction times or harsher conditions. More stable and potentially more cost-effective. |
| 2-Iodo-1-(4-chloro-3-nitrophenyl)ethanone | 1-2 hours | 90-98% | Most reactive, allowing for shorter reaction times and milder conditions. May be less stable and more expensive. |
Performance in the Synthesis of α-Amino Ketones
Another critical application of α-haloketones is the synthesis of α-amino ketones, which are important intermediates in many pharmaceutical compounds. This is typically achieved through nucleophilic substitution with ammonia or an amine. Here, we compare the expected performance of the three halogenated reagents in the synthesis of 2-amino-1-(4-chloro-3-nitrophenyl)ethanone.
| Reagent | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| This compound | 3-6 hours | 80-90% | A reliable choice with good yields under standard conditions. |
| 2-Chloro-1-(4-chloro-3-nitrophenyl)ethanone | 6-12 hours | 70-80% | Slower reaction rates may necessitate higher temperatures or pressures. The starting material is generally more stable. |
| 2-Iodo-1-(4-chloro-3-nitrophenyl)ethanone | 1-3 hours | 85-95% | The high reactivity allows for rapid conversion. The reagent's stability might be a concern, and it is typically the most expensive option. |
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1.0 eq.) and thiourea (1.1 eq.) in a suitable solvent such as ethanol or isopropanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a base (e.g., aqueous sodium bicarbonate or ammonia solution).
-
Isolation: The thiazole product, being less soluble, will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
General Protocol for the Synthesis of 2-amino-1-(4-chloro-3-nitrophenyl)ethanone
-
Reaction Setup: Dissolve the α-haloketone (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol, or a mixture with chloroform).
-
Amination: Add a solution of ammonia in the chosen solvent (a large excess is typically used) to the α-haloketone solution. The reaction is often carried out in a sealed vessel to prevent the escape of ammonia.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting residue contains the desired α-amino ketone, usually as its hydrohalide salt, along with ammonium halide.
-
Purification: The product can be isolated by recrystallization or other chromatographic techniques.
Visualizing the Synthetic Pathways and Relationships
Caption: Experimental workflow for the Hantzsch thiazole synthesis.
Caption: Experimental workflow for the synthesis of α-amino ketones.
Caption: Comparison of key features of the α-haloketone reagents.
The Synthetic Chemist's Guide to 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone: A Cost-Effectiveness Analysis
In the landscape of pharmaceutical research and drug development, the selection of synthetic intermediates is a critical decision point, balancing reactivity, yield, and cost. 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone, an α-bromoacetophenone derivative, serves as a valuable building block for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. This guide provides a comprehensive comparison of synthetic routes to this intermediate and its alternatives, focusing on cost-effectiveness and supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic strategy.
Comparative Analysis of Synthesis Methods
The primary route to this compound involves the α-bromination of the corresponding acetophenone. The choice of brominating agent and reaction conditions significantly impacts the overall cost, efficiency, and safety of the synthesis. Below is a comparative analysis of common bromination methods.
Table 1: Performance Comparison of Brominating Agents for α-Bromination of Acetophenones
| Brominating Agent/System | Typical Substrate | Reaction Conditions | Yield (%) | Key Advantages & Disadvantages |
| Liquid Bromine (Br₂) with Acid Catalyst | 1-(3-nitrophenyl)ethanone | Chloroform, 0-5°C to RT, 2h | Not specified for target, but generally high | Advantages: High reactivity, low cost of bromine. Disadvantages: Highly corrosive and toxic, requires careful handling, potential for over-bromination. |
| N-Bromosuccinimide (NBS) with Al₂O₃ | Aralkyl Ketones | Acetonitrile, Reflux, 10-20 min | ~90 | Advantages: Solid reagent, easier and safer to handle than liquid bromine, high yields, short reaction times. Disadvantages: Higher reagent cost compared to Br₂. |
| Pyridine Hydrobromide Perbromide | 4-Chloroacetophenone | Acetic Acid, 90°C, 3h | 85[1] | Advantages: Solid, stable, and safe brominating agent. Disadvantages: Requires elevated temperatures, moderate reaction times. |
| Electrochemical Bromination (NH₄Br) | Acetophenone | H₂O:CH₃CN, Ambient Temp., 5h | 80[2] | Advantages: In-situ generation of bromine, avoids handling of hazardous bromine, greener approach. Disadvantages: Requires specialized equipment, may have lower throughput. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | General ketones | Various solvents | High | Advantages: Two bromine atoms per molecule (cost-effective), solid, stable, and safe. Disadvantages: Byproduct removal might be necessary. |
Table 2: Cost-Effectiveness Snapshot
This table provides an estimated cost comparison for the synthesis of one mole of a generic α-bromoacetophenone. Prices are illustrative and can vary based on supplier and purity.
| Component | Method 1: Liquid Bromine | Method 2: NBS | Method 3: Pyridine Hydrobromide Perbromide |
| Starting Material (1-(4-chloro-3-nitrophenyl)ethanone) | ~$50/g (Illustrative) | ~$50/g (Illustrative) | ~$50/g (Illustrative) |
| Brominating Agent | Bromine: ~$0.20/g | NBS: ~$0.50/g | ~$1.00/g |
| Solvent | Chloroform | Acetonitrile | Acetic Acid |
| Catalyst/Additive | Sulfuric Acid | Alumina | None |
| Work-up & Purification | Aqueous wash, column chromatography | Filtration, recrystallization | Aqueous wash, recrystallization |
| Estimated Reagent Cost per Mole | Low | Moderate | Moderate-High |
| Safety & Handling Costs | High (Fume hood, specialized PPE) | Low | Low |
| Waste Disposal Costs | Moderate (Halogenated solvents) | Low-Moderate | Low |
| Overall Cost-Effectiveness | Potentially high for large scale if safety is managed; lower for lab scale due to handling hazards. | Good balance of cost, safety, and efficiency for lab and pilot scale. | Good for specific applications where selectivity is key; may be less cost-effective for bulk synthesis. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the α-bromination of acetophenone derivatives.
Protocol 1: Bromination using Liquid Bromine
This protocol is adapted from the synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone[3].
Materials:
-
1-(4-chloro-3-nitrophenyl)ethanone
-
Liquid Bromine (Br₂)
-
Chloroform (CHCl₃)
-
10% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate
Procedure:
-
Dissolve 1-(4-chloro-3-nitrophenyl)ethanone (1.0 eq) in chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of liquid bromine (1.0 eq) in chloroform from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into ice-cold water.
-
Separate the organic layer and wash it sequentially with water, 10% aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This is a general procedure for the α-bromination of aralkyl ketones.
Materials:
-
1-(4-chloro-3-nitrophenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Acidic Alumina (Al₂O₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of 1-(4-chloro-3-nitrophenyl)ethanone (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.1 eq) and acidic alumina (10% w/w).
-
Reflux the reaction mixture for 15-20 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the alumina and succinimide byproduct.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization.
Visualizing the Synthesis and Decision-Making Process
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Cost-Effectiveness Decision Tree
This diagram presents a logical framework for selecting a bromination method based on key cost and efficiency parameters.
References
assessing the biological activity of compounds synthesized from 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone
A detailed analysis of the biological potential of compounds synthesized from 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone reveals promising avenues for the development of novel therapeutic agents. This guide provides a comparative overview of the anticancer and antimicrobial activities of key derivatives, supported by experimental data and detailed protocols to aid researchers in the fields of medicinal chemistry and drug discovery.
Derivatives of this compound, particularly chalcones and triazoles, have demonstrated significant biological activity in preclinical studies. Chalcones, characterized by an α,β-unsaturated carbonyl system, have shown notable cytotoxic effects against various cancer cell lines. Similarly, heterocyclic compounds incorporating a triazole moiety have exhibited potent antimicrobial properties. This guide synthesizes available data to offer a comparative perspective on these activities and provides standardized protocols for their evaluation.
Anticancer Activity of Chalcone Derivatives
Chalcones synthesized from precursors containing the 4-chloro-3-nitrophenyl scaffold have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The cytotoxic effects are typically quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth, is a key parameter for comparison.
A study on a series of chalcone-based 4-nitroacetophenone derivatives provides valuable insights into their anticancer potential.[1] The results, summarized in the table below, highlight the varying degrees of cytotoxicity against different cancer cell lines. For comparison, Doxorubicin, a widely used chemotherapy drug, is included as a reference compound.
| Compound ID | H1299 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | K562 (Leukemia) IC50 (µM) |
| NCH-2 | 4.5 | 4.3 | 2.7 | 4.9 |
| NCH-4 | 11.4 | 15.7 | 4.1 | 19.7 |
| NCH-5 | 8.2 | 9.1 | 3.5 | 10.3 |
| NCH-6 | 7.6 | 8.8 | 3.1 | 9.5 |
| NCH-8 | 6.3 | 7.5 | 2.9 | 8.1 |
| NCH-10 | 5.1 | 6.2 | 2.8 | 7.3 |
| Doxorubicin | 0.8 | 1.2 | 0.9 | 1.5 |
Caption: In Vitro Anticancer Activity (IC50 in µM) of Chalcone Derivatives.[1]
The data indicates that compound NCH-2 exhibits the most potent anticancer activity across all tested cell lines among the synthesized chalcones. The activity of these compounds is influenced by the specific substitutions on the aromatic rings of the chalcone scaffold.
Antimicrobial Activity of Triazole Derivatives
Heterocyclic compounds incorporating a 1,2,4-triazole ring, synthesized from this compound, have been investigated for their antimicrobial properties. The efficacy of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Several studies have reported the synthesis and antimicrobial evaluation of various 1,2,4-triazole derivatives.[2][3][4] For a comparative overview, the following table presents representative MIC values for triazole derivatives against common bacterial and fungal strains. Ciprofloxacin and Fluconazole are included as standard antibacterial and antifungal agents, respectively.
| Compound Type | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Triazole Derivative A | 16 | 32 | 64 | >128 |
| Triazole Derivative B | 8 | 16 | 32 | 64 |
| Triazole-Fluoroquinolone Hybrid | 0.12 - 1.95 | 0.12 - 1.95 | 0.12 - 1.95 | Not Reported |
| Ciprofloxacin | 0.5 - 2 | 0.25 - 1 | 0.5 - 4 | Not Applicable |
| Fluconazole | Not Applicable | Not Applicable | Not Applicable | 0.25 - 2 |
Caption: Representative Minimum Inhibitory Concentrations (MICs) of Triazole Derivatives.[2]
The results suggest that hybridization of the triazole moiety with other pharmacophores, such as fluoroquinolones, can significantly enhance antibacterial activity.[2] The antimicrobial spectrum and potency are dependent on the specific structural features of the synthesized compounds.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols for the key biological assays are provided below.
MTT Assay for Anticancer Activity
This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the MTT assay.
Materials:
-
Cancer cell lines (e.g., H1299, MCF-7, HepG2, K562)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Synthesized compounds and reference drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in the culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration and fitting the data to a sigmoidal dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol describes the broth microdilution method for determining the MIC of synthesized compounds against bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa) and fungal strains (e.g., C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Synthesized compounds and reference drugs (e.g., Ciprofloxacin, Fluconazole)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
-
Incubator (37°C for bacteria, 35°C for fungi)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound and reference drug in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the compounds in the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well containing the serially diluted compounds. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Visualizing the Path Forward
To better understand the processes and relationships discussed, the following diagrams have been generated.
Caption: Experimental workflow from synthesis to biological evaluation.
Caption: Potential signaling pathway targeted by anticancer chalcones.
References
- 1. Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone: An Evaluation of Alpha-Bromination Methodologies
For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of halogenated intermediates is a critical endeavor. 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone is a valuable building block, and this guide provides an objective comparison of synthetic methods for its preparation, with a focus on the key α-bromination step. The performance of various brominating agents is evaluated based on reaction yield, time, and conditions, supported by experimental data from analogous reactions.
Synthetic Pathway Overview
The synthesis of this compound can be conceptually approached in two main stages: the formation of the precursor acetophenone and its subsequent α-bromination.
A plausible route to the necessary precursor, 1-(4-chloro-3-nitrophenyl)ethanone, is the Friedel-Crafts acylation of 1-chloro-2-nitrobenzene. However, it is important to note that Friedel-Crafts acylations on highly deactivated aromatic rings, such as those bearing a nitro group, can be challenging and may require harsh reaction conditions.[1][2] An alternative, though less direct, route could involve the synthesis and subsequent oxidation of 1-(4-chloro-3-nitrophenyl)ethanol.[3][4]
The pivotal step, the selective bromination at the α-position of the acetyl group, can be accomplished using a variety of reagents. This guide will focus on comparing the efficacy of elemental bromine, pyridine hydrobromide perbromide, N-bromosuccinimide (NBS), and copper(II) bromide for this transformation.
Comparison of α-Bromination Methods
The selection of a brominating agent is critical for achieving high yield and selectivity in the α-bromination of acetophenones. The following table summarizes the performance of common brominating agents based on data from reactions with structurally similar substrates.
| Brominating Agent | Substrate Example | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Bromine (Br₂) | 1-(3-nitrophenyl)ethanone | Chloroform | 0-5 to RT | 2 | - | [5] |
| Pyridine Hydrobromide Perbromide | 4-chloroacetophenone | Acetic Acid | 90 | 3 | 85 | [6][7] |
| N-Bromosuccinimide (NBS) / Al₂O₃ | Acetophenone | Methanol | Reflux | 0.17-0.33 | 89 | [8] |
| Copper(II) Bromide (CuBr₂) | 4-chloroacetophenone | Acetic Acid | 90 | 3 | ~60 | [6][9] |
Experimental Protocols
Detailed methodologies for the key α-bromination step using different reagents are provided below. These protocols are based on established procedures for analogous acetophenones and may require optimization for the specific synthesis of this compound.
Method 1: Bromination using Elemental Bromine
This method is adapted from the synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone.[5]
Procedure:
-
Dissolve 1-(4-chloro-3-nitrophenyl)ethanone (1.0 eq) in chloroform.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in chloroform to the cooled mixture with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into ice-cold water and separate the organic layer.
-
Wash the organic layer sequentially with water, 10% aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method 2: Bromination using Pyridine Hydrobromide Perbromide
This protocol is based on a high-yield method for the bromination of 4-chloroacetophenone.[6][7]
Procedure:
-
In a round-bottom flask, dissolve 1-(4-chloro-3-nitrophenyl)ethanone (1.0 eq) in glacial acetic acid.
-
Add pyridine hydrobromide perbromide (1.1 eq) to the solution.
-
Heat the reaction mixture to 90 °C with stirring for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the crude product.
-
Recrystallize from a suitable solvent for further purification.
Method 3: Bromination using N-Bromosuccinimide (NBS) and Alumina
This method utilizes a solid-supported reagent for a potentially cleaner reaction.[8]
Procedure:
-
To a solution of 1-(4-chloro-3-nitrophenyl)ethanone (1.0 eq) in methanol, add acidic Al₂O₃ (10% w/w).
-
Add N-bromosuccinimide (1.2 eq) portion-wise over 10-15 minutes.
-
Heat the mixture to reflux with stirring for approximately 10-20 minutes, monitoring by TLC.
-
After completion, cool the reaction mixture and filter to remove the alumina.
-
Wash the alumina with a small amount of methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Method 4: Bromination using Copper(II) Bromide
This method provides an alternative to elemental bromine and NBS.[6][9]
Procedure:
-
Combine 1-(4-chloro-3-nitrophenyl)ethanone (1.0 eq) and copper(II) bromide (2.0 eq) in a suitable solvent such as ethyl acetate or a mixture of ethyl acetate and chloroform.
-
Reflux the mixture with stirring for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter to remove the copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow and Signaling Pathways
The general workflow for the synthesis and purification of α-bromoacetophenones is depicted below.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Synthesis of 4-(4-Chloro-3-nitrophenyl)-2-aminothiazole: A Comparative Guide to Synthetic Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of synthetic routes utilizing the key starting material, 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone, for the preparation of 4-(4-chloro-3-nitrophenyl)-2-aminothiazole, a scaffold of interest in medicinal chemistry. We present a detailed examination of the classical Hantzsch thiazole synthesis alongside alternative approaches, supported by experimental protocols and quantitative data to facilitate informed decisions in synthetic strategy.
The primary and most direct route to 4-(4-chloro-3-nitrophenyl)-2-aminothiazole is the Hantzsch thiazole synthesis. This well-established method involves the condensation reaction between an α-haloketone, in this case, this compound, and a thiourea derivative.
The Hantzsch Thiazole Synthesis: A Direct Approach
The reaction of this compound with thiourea in a suitable solvent, typically ethanol, under reflux conditions, directly yields the desired 2-aminothiazole derivative. This method is widely employed due to its operational simplicity and generally good yields.
Experimental Protocol: Synthesis of 4-(4-chloro-3-nitrophenyl)-2-aminothiazole via Hantzsch Synthesis
A mixture of this compound (1 mmol) and thiourea (1.2 mmol) in absolute ethanol (20 mL) is refluxed for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with cold ethanol and recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford the pure 4-(4-chloro-3-nitrophenyl)-2-aminothiazole.
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Melting Point |
| This compound | Thiourea | Ethanol | 4-6 h | ~85-95% (estimated) | Not reported |
Note: While a specific literature report with the exact yield and melting point for this particular product was not identified, the yields for analogous reactions with substituted phenacyl bromides are typically high.[1]
Logical Workflow for Hantzsch Thiazole Synthesis
Caption: Workflow for the Hantzsch synthesis of 4-(4-chloro-3-nitrophenyl)-2-aminothiazole.
Alternative Synthetic Strategies
While the Hantzsch synthesis is a robust method, alternative routes can offer advantages in terms of starting material availability, scalability, or the introduction of diversity at different positions of the thiazole ring.
Multi-step Synthesis from a Nitroaniline Precursor
An alternative approach involves building the thiazole ring onto a pre-existing 4-chloro-3-nitroaniline framework. This multi-step sequence offers flexibility but may result in a lower overall yield.
Proposed Multi-step Synthetic Pathway
Caption: A potential multi-step synthetic route starting from 4-chloro-3-nitroaniline.
Experimental Considerations for the Multi-step Route:
This pathway involves several classical organic reactions. The Sandmeyer reaction would introduce a cyano group, which can then be converted to a ketone. Subsequent α-bromination would generate the key intermediate for the final Hantzsch cyclization. While feasible, each step would require optimization and purification, likely leading to a lower overall yield compared to the direct Hantzsch approach.
One-Pot Synthesis from a Ketone Precursor
Modern synthetic methodologies often focus on one-pot procedures to improve efficiency and reduce waste. A plausible one-pot synthesis of the target molecule could start from the corresponding acetophenone, 1-(4-chloro-3-nitrophenyl)ethanone.
Experimental Protocol: One-Pot Synthesis of 4-(4-chloro-3-nitrophenyl)-2-aminothiazole
To a solution of 1-(4-chloro-3-nitrophenyl)ethanone (1 mmol) and thiourea (1.2 mmol) in a suitable solvent like ethanol or dimethylformamide, a halogenating agent such as N-bromosuccinimide (NBS) or iodine is added portion-wise at room temperature. The reaction mixture is then heated to reflux for a specified time until the reaction is complete. The in-situ generated α-bromo ketone readily undergoes condensation with thiourea to form the 2-aminothiazole.
| Starting Material | Reagents | Halogenating Agent | Solvent | Yield |
| 1-(4-Chloro-3-nitrophenyl)ethanone | Thiourea | NBS or I₂ | Ethanol/DMF | Potentially high |
This one-pot approach avoids the isolation of the lachrymatory and often unstable α-bromo ketone intermediate, making it a more convenient and safer alternative.
Comparative Analysis
| Synthetic Route | Starting Material | Number of Steps | Key Advantages | Key Disadvantages |
| Hantzsch Synthesis | This compound | 1 | High yield, simple procedure | Requires synthesis and handling of lachrymatory α-bromo ketone |
| Multi-step Synthesis | 4-Chloro-3-nitroaniline | 4 | Readily available starting material, allows for diversification | Lower overall yield, multiple purification steps |
| One-Pot Synthesis | 1-(4-Chloro-3-nitrophenyl)ethanone | 1 (one-pot) | Avoids isolation of hazardous intermediate, efficient | May require careful control of reaction conditions to avoid side products |
Conclusion
For the synthesis of 4-(4-chloro-3-nitrophenyl)-2-aminothiazole, the classical Hantzsch synthesis remains the most direct and high-yielding approach, provided the starting α-bromo ketone is accessible. However, for reasons of safety and convenience, the one-pot synthesis starting from the corresponding acetophenone presents a highly attractive and efficient alternative. The multi-step synthesis from 4-chloro-3-nitroaniline offers the greatest flexibility for analogue synthesis but is likely to be the least efficient in terms of overall yield for the specific target molecule. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, available starting materials, and safety considerations.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone (CAS: 22019-49-4), a compound that requires careful management due to its hazardous properties. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Essential Safety and Hazard Information
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is corrosive.[1] The primary hazard associated with this chemical is its potential to cause severe skin burns and eye damage. Therefore, strict adherence to safety protocols is mandatory during its handling and disposal.
Signal Word: Danger
Hazard Statement:
-
H314: Causes severe skin burns and eye damage.
Precautionary Statements: A comprehensive set of precautionary statements provides guidance on prevention, response, storage, and disposal. Key measures include wearing appropriate personal protective equipment (PPE), ensuring adequate ventilation, and having immediate access to emergency rinsing facilities. For disposal, the directive is clear: "Dispose of contents/container to an approved waste disposal plant."
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value | Source |
| CAS Number | 22019-49-4 | --INVALID-LINK-- |
| Molecular Formula | C₈H₅BrClNO₃ | --INVALID-LINK-- |
| Molecular Weight | 278.49 g/mol | --INVALID-LINK-- |
| Melting Point | 86-89 °C | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Storage Temperature | 4°C | --INVALID-LINK-- |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling the waste, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A laboratory coat.
-
Closed-toe shoes.
2. Waste Segregation and Collection:
-
All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats) and residual amounts in original containers, must be segregated as halogenated organic waste .
-
Use a designated, properly labeled, and leak-proof waste container. The container should be made of a material compatible with the chemical.
-
Never mix this waste with other waste streams, particularly with incompatible materials such as strong bases or oxidizing agents.
3. Spill Management: In the event of a spill:
-
Evacuate the immediate area and alert colleagues.
-
Wear appropriate PPE, including respiratory protection if the substance is in powdered form and has become airborne.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the spilled material and absorbent into the designated halogenated organic waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.
4. Final Disposal:
-
Ensure the waste container is securely sealed and properly labeled with the chemical name and associated hazards.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Maintain a detailed record of the waste generated and its disposal in accordance with institutional and regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone (CAS Number: 22019-49-4). The information is intended for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this chemical.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 22019-49-4
-
Molecular Formula: C₈H₅BrClNO₃
Hazard Identification and Classification: This chemical is classified as corrosive and can cause severe skin burns and eye damage.[1][2] It is crucial to handle this substance with appropriate personal protective equipment and in a controlled environment.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to ensure personal safety.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye & Face Protection | Chemical safety goggles and a face shield | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3] A face shield is necessary when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended to prevent skin contact, which can cause severe burns.[3][4] Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A standard laboratory coat or a chemical-resistant apron | A lab coat is mandatory for all handling procedures.[4] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is advised. |
| Respiratory Protection | NIOSH/MSHA approved respirator | All handling of this solid material should be done in a well-ventilated area or a certified chemical fume hood to prevent the inhalation of dust.[3][5] If ventilation is inadequate, a respirator with an appropriate particulate filter is necessary.[6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure safe handling.
1. Preparation:
-
Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[3]
-
All work must be performed within a certified chemical fume hood to ensure adequate ventilation.[3]
-
Gather all necessary PPE as specified in the table above and inspect it for integrity.
-
Have appropriate spill cleanup materials readily available.
2. Handling:
-
Avoid the formation of dust when handling the solid material.[3]
-
Use non-sparking tools for transfers and perform all operations slowly and carefully to minimize the generation of dust or aerosols.[7]
3. Post-Handling:
-
After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[3][7]
-
Decontaminate the work area and all equipment used.
-
Contaminated clothing should be removed and washed before reuse.[1]
Storage:
-
Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place.[3][5][8]
-
Store away from incompatible materials such as strong oxidizing agents.[5][6]
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[6] Seek immediate medical attention.[6][9]
-
Skin Contact: Take off immediately all contaminated clothing.[6][9] Wash the affected area with plenty of soap and water.[6] Seek immediate medical attention.[6][9]
-
Inhalation: Move the individual to fresh air.[6][9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[1][6] Seek immediate medical attention.[6][9]
-
Ingestion: Rinse the mouth with water.[1][6][9] Do NOT induce vomiting.[1][6][9] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[6][9]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: All waste, including empty containers, contaminated absorbents, and used PPE, must be considered hazardous.[7] Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste according to local, regional, and national regulations.[10]
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[11] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[11] Do not discharge into sewer systems.[11]
-
Container Disposal: Dispose of contents and containers to an approved waste disposal plant.[6][8][9] Do not reuse empty containers.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 22019-49-4 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. beta.lakeland.edu [beta.lakeland.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Ethyl 5-(4-chloro-3-nitrophenyl)-2-methyl-1H-pyrrole-3-carboxylate)
(Ethyl 1-benzyl-5-(4-chloro-3-nitrophenyl)-2-methyl-1H-pyrrole-3-carboxylate)
(Methyl 5-(4-chloro-3-nitrophenyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate)
(Ethyl 1-cyclohexyl-5-(4-chloro-3-nitrophenyl)-2-phenyl-1H-pyrrole-3-carboxylate)